2-Bromo-4-chloro-5-iodopyridine
Description
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Properties
IUPAC Name |
2-bromo-4-chloro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUEIACPFVIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744292 | |
| Record name | 2-Bromo-4-chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-37-5 | |
| Record name | 2-Bromo-4-chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Application of Halogenated Pyridines: A Technical Guide to 2-Bromo-4-chloro-5-iodopyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the halogenated pyridine, 2-Bromo-4-chloro-5-iodopyridine, and its closely related, more extensively documented isomers. Halogen-substituted pyridines are pivotal building blocks in the synthesis of complex organic molecules, playing a crucial role in the development of novel pharmaceuticals and materials. This document aims to be an in-depth resource, offering detailed data, experimental protocols, and a look into the synthetic utility of this class of compounds.
Physicochemical Properties and Identification
The precise substitution pattern of halogens on the pyridine ring significantly influences the molecule's physical and chemical properties. Below is a comparative summary of the available data for key isomers.
| Property | 2-Bromo-5-chloro-4-iodopyridine | 5-Bromo-2-chloro-4-iodopyridine | 2-Bromo-4-iodopyridine | 2-Bromo-5-iodopyridine |
| CAS Number | 1061357-88-7[1][2] | 401892-47-5 | 100523-96-4[3] | 73290-22-9[4][5][6] |
| Molecular Formula | C₅H₂BrClIN[1][2] | C₅H₂BrClIN | C₅H₃BrIN[3] | C₅H₃BrIN[4][5] |
| Molecular Weight | 318.34 g/mol [2] | 318.34 g/mol | 283.89 g/mol [3] | 283.89 g/mol [4][5][6] |
| Appearance | Not Specified | Not Specified | White to pale cream or yellow crystalline powder[3] | Brown to yellow solid[5] |
| Melting Point | Not Specified | Not Specified | 59.0-68.0 °C[3] | 121-123 °C[4][6] |
| Solubility | Not Specified | Not Specified | Soluble in Methanol[3] | Soluble in common organic solvents like DMSO, DMF, dichloromethane, ethyl acetate, methanol, and ethanol; poor solubility in water.[4] |
A hydrochloride salt of the requested compound, This compound hydrochloride , has been identified with the CAS number 1364663-37-5 .[7] Its molecular formula is C₅H₃BrCl₂IN, and it has a molecular weight of 354.79849 g/mol .[7]
Synthesis and Reactivity
Halogenated pyridines are valuable in organic synthesis due to the differential reactivity of the halogen substituents, which allows for selective functionalization through various cross-coupling reactions.
General Synthetic Strategies
The synthesis of polyhalogenated pyridines often involves multi-step processes starting from simpler pyridine derivatives. A common strategy involves a diazotization reaction of an aminopyridine precursor. For instance, the synthesis of 2-iodo-3-bromo-5-chloropyridine can be achieved from 2-amino-3-bromo-5-chloropyridine through a one-step diazotization and iodination reaction.
A patented method describes the reaction of 2-amino-3-bromo-5-chloropyridine with iodine and a nitrite source (such as tert-butyl nitrite) in an appropriate solvent.[8] This approach offers a direct route to the desired product with good yields.
Key Reactions and Mechanisms
The utility of these compounds in drug discovery and materials science stems from their ability to participate in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9][10] The reactivity of the halogens generally follows the order I > Br > Cl, allowing for regioselective functionalization.[10] This differential reactivity is crucial for the sequential introduction of different substituents onto the pyridine ring.
For example, in a molecule like 2-bromo-4-iodopyridine, the C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Br bond.[10] This allows for selective substitution at the 4-position while leaving the 2-position available for subsequent transformations.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Pharmaceutical Research
These compounds are instrumental in the construction of diverse heteroaryl scaffolds found in many small-molecule drugs.[9] The pyridine motif is a common feature in pharmaceuticals targeting a broad spectrum of diseases. The ability to precisely modify the substitution pattern on the pyridine ring is essential for structure-activity relationship (SAR) studies during the drug discovery process.[10] For example, 2-Amino-5-bromo-3-iodopyridine is a versatile building block for creating complex molecular architectures necessary for developing new therapeutic agents.[11]
Agrochemical Development
In the agricultural sector, these intermediates are used to synthesize novel herbicides, fungicides, and insecticides.[9] The specific halogen substitution pattern can fine-tune the physicochemical properties of the final product, enhancing its efficacy and environmental safety profile.[9]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for common reactions involving halogenated pyridines.
Synthesis of 2-iodo-3-bromo-5-chloropyridine
This protocol is adapted from a patented procedure.[8]
Materials:
-
2-amino-3-bromo-5-chloropyridine
-
Acetonitrile
-
Elemental Iodine
-
Cuprous Iodide
-
tert-Butyl nitrite
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Under a nitrogen atmosphere, charge a three-necked flask with acetonitrile, elemental iodine, cuprous iodide, and tert-butyl nitrite.
-
Cool the mixture in an ice bath and slowly add 2-amino-3-bromo-5-chloropyridine.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
After the reaction is complete, add water and filter the mixture.
-
Wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases and wash with a saturated aqueous solution of sodium thiosulfate, followed by drying over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a small amount of methanol to induce precipitation, then filter to obtain the solid product.
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure for the selective cross-coupling at the iodine-bearing position.
Materials:
-
Dihalogenated pyridine (e.g., 2-Bromo-4-iodopyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, dissolve the dihalogenated pyridine and the arylboronic acid in the solvent mixture.
-
Add the base and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic utility and logical workflow for utilizing dihalogenated pyridines in sequential cross-coupling reactions.
Caption: Sequential cross-coupling strategy.
Caption: Comparative cross-coupling workflow.
Safety and Handling
Halogenated organic compounds require careful handling. Always consult the Safety Data Sheet (SDS) before use. As a general precaution for related compounds:
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
This guide serves as a foundational resource for understanding and utilizing this compound and its isomers in a research and development setting. The principles of reactivity and the experimental protocols provided can be adapted to a wide range of synthetic challenges, paving the way for new discoveries in medicine and materials science.
References
- 1. chemcd.com [chemcd.com]
- 2. 1061357-88-7 | 2-Bromo-5-chloro-4-iodopyridine - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromo-5-iodopyridine 96 73290-22-9 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 9. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Synthesis of 2-Bromo-4-chloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic route for the novel compound 2-Bromo-4-chloro-5-iodopyridine, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a documented synthesis pathway in the current literature, this paper presents a rational, two-step approach commencing with the commercially available 2-amino-4-chloropyridine. The synthesis involves an initial Sandmeyer-type bromination to yield 2-bromo-4-chloropyridine, followed by a regioselective electrophilic iodination at the C5 position. This guide provides detailed, plausible experimental protocols, a comprehensive table of reactants and expected products, and visual diagrams to clearly illustrate the proposed synthetic workflow and logic.
Introduction
Polysubstituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The specific arrangement of different halogen atoms on the pyridine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, with its unique substitution pattern, presents an attractive scaffold for the development of novel therapeutic agents and functional materials. This document serves as a theoretical and practical guide for the synthesis of this previously unreported compound.
Proposed Synthesis Route
The proposed synthesis of this compound is a two-step process, starting from 2-amino-4-chloropyridine. The logical progression of this synthesis is detailed below.
Figure 1: Proposed two-step synthesis route for this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reactants and Products for the Synthesis of 2-bromo-4-chloropyridine (Step 1)
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | Starting Material | |
| Hydrobromic acid (48%) | HBr | HBr | 80.91 | Reagent |
| Sodium Nitrite | NaNO₂ | NaNO₂ | 69.00 | Reagent |
| Bromine | Br₂ | Br₂ | 159.81 | Reagent |
| 2-bromo-4-chloropyridine | C₅H₃BrClN | 192.44 | Product |
Table 2: Reactants and Products for the Synthesis of this compound (Step 2)
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-bromo-4-chloropyridine | C₅H₃BrClN | 192.44 | Starting Material | |
| Iodine | I₂ | I₂ | 253.81 | Reagent |
| Silver Nitrate | AgNO₃ | AgNO₃ | 169.87 | Oxidizing Agent |
| This compound | ![]() | C₅H₂BrClIN | 318.33 | Product |
Experimental Protocols
The following are detailed, plausible experimental protocols for the proposed synthesis.
Step 1: Synthesis of 2-bromo-4-chloropyridine
This procedure is adapted from established Sandmeyer-type reactions for the synthesis of bromopyridines.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-chloropyridine (1.0 eq).
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Acidification: Cool the flask to 0 °C in an ice bath and slowly add 48% hydrobromic acid (approx. 4.0 eq).
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of bromine (1.2 eq) in hydrobromic acid. Add this solution dropwise to the diazonium salt solution, keeping the temperature below 10 °C.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite until the color of bromine disappears.
-
Extraction: Make the solution basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-chloropyridine.
Step 2: Synthesis of this compound
This protocol is based on established methods for the electrophilic iodination of aromatic compounds.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-bromo-4-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Reagents: Add iodine (1.1 eq) to the solution, followed by the portion-wise addition of an oxidizing agent such as silver nitrate (1.2 eq) or N-iodosuccinimide (1.2 eq). The use of an oxidizing agent is necessary to generate the more electrophilic iodine species (I+).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any insoluble silver salts. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualizations
Logical Relationship of Synthesis
Figure 2: Logical flow of the proposed synthesis.
Experimental Workflow for Iodination (Step 2)
Figure 3: Detailed workflow for the electrophilic iodination step.
Conclusion
This technical guide provides a well-reasoned and detailed proposal for the synthesis of the novel compound this compound. The outlined two-step route, starting from a readily available precursor, employs standard and reliable organic reactions. The provided experimental protocols, data tables, and visualizations offer a solid foundation for researchers to undertake the practical synthesis of this promising molecule. Successful synthesis of this compound would provide a valuable new tool for the exploration of chemical space in drug discovery and materials science.
Predicted ¹H NMR Spectrum of 2-Bromo-4-chloro-5-iodopyridine: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 2-bromo-4-chloro-5-iodopyridine. The analysis is founded on established principles of NMR spectroscopy, including the characteristic chemical shifts of protons on a pyridine ring and the empirical effects of halogen substituents. Due to the absence of publicly available experimental spectra for this specific molecule, this prediction serves as a robust estimation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. It should be noted that the prediction is based on the structure of the closely related and commercially available isomer, 2-bromo-5-chloro-4-iodopyridine , as the requested compound name appears to be a minor variation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 2-bromo-5-chloro-4-iodopyridine is summarized in the table below. The prediction assumes a standard deuterated solvent such as CDCl₃ and a spectrometer operating at a frequency where the predicted coupling can be resolved.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 8.1 - 8.4 | Doublet (d) | ~2.0 | 1H |
| H-6 | 8.7 - 9.0 | Doublet (d) | ~2.0 | 1H |
Methodology for Spectral Prediction
The prediction of the ¹H NMR spectrum for 2-bromo-5-chloro-4-iodopyridine is derived from a systematic analysis of its molecular structure and the known effects of its substituents on proton chemical shifts and coupling constants.
The structure of 2-bromo-5-chloro-4-iodopyridine possesses two remaining protons on the pyridine ring, located at positions 3 and 6.
Chemical Shift Estimation:
The chemical shifts are predicted by considering the base chemical shifts of protons in an unsubstituted pyridine ring and applying corrections based on the electronic effects of the halogen substituents.
-
H-3 (β-proton): The typical chemical shift for a β-proton in pyridine is in the range of 7.2-7.4 ppm. In this molecule, H-3 is situated ortho to a bromine atom at position 2 and an iodine atom at position 4. Both halogens are electronegative and exert a deshielding effect, causing a downfield shift of the proton signal. The cumulative deshielding from these two ortho substituents is expected to shift the resonance of H-3 significantly downfield into the predicted range of 8.1 - 8.4 ppm.
-
H-6 (α-proton): The α-protons in pyridine are inherently deshielded by the adjacent nitrogen atom, with a typical chemical shift of approximately 8.5-8.6 ppm. The H-6 proton in this molecule is also ortho to a chlorine atom at position 5. Chlorine is a strongly electronegative substituent that will further deshield H-6. Consequently, the signal for H-6 is predicted to be shifted further downfield to the 8.7 - 9.0 ppm region.
Spin-Spin Coupling:
The two remaining protons, H-3 and H-6, are separated by four bonds. This arrangement leads to a long-range coupling known as a meta-coupling (⁴J).
-
Multiplicity: As H-3 and H-6 are coupled to each other, they are expected to appear as doublets.
-
Coupling Constant (J): The magnitude of ⁴J meta-couplings in aromatic systems is typically small, generally in the range of 0-3 Hz.[1][2] A value of approximately 2.0 Hz is predicted for the coupling between H-3 and H-6. This small coupling may result in finely split doublets, which might appear as broadened singlets on lower-resolution instruments.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the spin-spin coupling interaction between the two protons in the 2-bromo-5-chloro-4-iodopyridine molecule.
Caption: Spin-spin coupling relationship between H-3 and H-6.
Experimental Protocol Considerations
For the experimental acquisition of the ¹H NMR spectrum of this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of any particulate matter.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of the fine coupling.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution, characterized by narrow and symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To aid in the definitive assignment of the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. While COSY would not show a cross-peak for this meta-coupling, NOESY could potentially show a through-space correlation between H-3 and H-6, confirming their proximity. Additionally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be valuable for assigning the proton signals based on their long-range couplings to the carbon atoms of the pyridine ring.
-
References
An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-4-chloro-5-iodopyridine. It details a plausible synthetic route and discusses its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are crucial for its application as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, information from closely related analogues and its hydrochloride salt is utilized to provide a thorough profile.
Physicochemical Properties
Quantitative data for this compound and its hydrochloride salt are summarized in Table 1. The data for the free base is primarily inferred from its isomer, 2-Bromo-5-chloro-4-iodopyridine, and related compounds, while the data for the hydrochloride salt is more directly available.
Table 1: Physical and Chemical Properties
| Property | Value (this compound) | Value (this compound hydrochloride) | Reference(s) |
| CAS Number | Not available | 1364663-37-5 | [1] |
| Molecular Formula | C₅H₂BrClIN | C₅H₃BrCl₂IN | |
| Molecular Weight | 318.34 g/mol | 354.80 g/mol | |
| Appearance | Solid (predicted) | - | [2] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility | Soluble in common organic solvents (predicted) | - | |
| InChI Key | - | - | |
| SMILES | C1=C(I)C(=C(Br)N=C1)Cl | - |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the halogen substituents. |
| ¹³C NMR | Five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogens would show characteristic chemical shifts. |
| Mass Spec. | The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine, one chlorine, and one iodine atom. |
| IR Spec. | Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching vibrations of the pyridine ring, and C-Br, C-Cl, and C-I stretching vibrations. |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of polysubstituted pyridines, such as the synthesis of 5-BROMO-2,4-DICHLORO-PYRIDINE.[3] This proposed pathway involves a two-step process starting from 2-amino-4-chloropyridine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-chloropyridine.
Step 2: Sandmeyer-type Iodination of 2-Amino-5-bromo-4-chloropyridine
-
Dissolve 2-amino-5-bromo-4-chloropyridine in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis, particularly for the construction of highly substituted pyridine derivatives used in drug discovery.[4][5] The differential reactivity of the three halogen atoms is the key to its synthetic utility.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[4][6] This predictable reactivity allows for selective functionalization at different positions on the pyridine ring.
Caption: Reactivity of C-X bonds in palladium-catalyzed reactions.
This hierarchy enables a stepwise functionalization, where the C-I bond can be selectively coupled under mild conditions, followed by reaction at the C-Br bond under more forcing conditions, and finally, if required, at the C-Cl bond. This allows for the introduction of three different substituents onto the pyridine core in a controlled manner.
Common Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Experimental Workflow for Selective Cross-Coupling
The following diagram illustrates a general workflow for the selective functionalization of this compound.
Caption: Workflow for sequential cross-coupling reactions.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for its isomer, 2-Bromo-5-chloro-4-iodopyridine, the following hazards should be considered.[2]
Table 3: Hazard Information for 2-Bromo-5-chloro-4-iodopyridine
| Hazard | Description |
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its key feature is the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions, allowing for regioselective and sequential functionalization. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties and reactivity of closely related analogues, offering valuable insights for researchers in organic synthesis and drug discovery.
References
An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-4-chloro-5-iodopyridine, a tri-halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, explore its synthetic utility, and discuss its applications as a versatile building block in the development of novel therapeutics.
Core Molecular Attributes
This compound is a specialized heterocyclic compound. While data on this specific isomer is less common than some of its positional isomers, its existence is confirmed through its hydrochloride salt and commercial availability.
The strategic placement of three different halogen atoms on the pyridine ring (bromine, chlorine, and iodine) provides a platform for highly selective and sequential chemical transformations. This multi-functional handle is of great value to medicinal chemists for creating diverse molecular libraries for drug discovery. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions allows for a controlled, stepwise introduction of different substituents.
Physicochemical & Structural Data
Below is a summary of the key chemical properties for this compound and its hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₅H₂BrClIN | C₅H₃BrCl₂IN | [1] |
| Molecular Weight | 318.34 g/mol | 354.80 g/mol | [2][3] |
| CAS Number | Not widely available | 1364663-37-5 | [1] |
| Appearance | Likely a solid at room temperature | Not specified |
Note: The molecular weight of the free base is calculated based on the formula of the hydrochloride salt.
Caption: Chemical structure of this compound.
Reactivity and Synthetic Applications
The primary utility of halogenated pyridines lies in their role as substrates for cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-Cl bonds in this compound allow for a high degree of regioselectivity.
Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This predictable reactivity hierarchy is a powerful tool for synthetic chemists.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids. The reaction would be expected to occur selectively at the most reactive C-I bond.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes. This is also expected to be highly selective for the C-I position.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines. The C-I bond would be the most likely site of initial reaction.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
This selective reactivity allows for the sequential introduction of different functional groups, creating complex molecular scaffolds from a single starting material. For instance, a Sonogashira coupling could be performed at the C-5 position (iodo), followed by a Suzuki coupling at the C-2 position (bromo), and finally, a nucleophilic aromatic substitution at the C-4 position (chloro).
Caption: Synthetic utility in cross-coupling reactions.
Role in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. They are integral components of many active pharmaceutical ingredients (APIs) with applications as antiviral and anticancer agents.[4] The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and safety.
The this compound scaffold can be used to generate libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates.
Illustrative Experimental Protocol: Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C-5 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-chloro-5-(alkynyl)pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere prevents catalyst degradation.
-
Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.
-
Triethylamine Base: The base is required to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Specific toxicity data is not widely available, so it should be treated as a potentially hazardous substance.
References
Synthesis of 2-Bromo-4-chloro-5-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-4-chloro-5-iodopyridine, a polysubstituted pyridine derivative with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, established synthesis in the current literature, this guide outlines a rational, multi-step approach based on well-documented organic transformations. The proposed synthesis commences with the commercially available starting material, 2-amino-4-chloropyridine, and proceeds through a sequence of regioselective halogenation reactions.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in three key stages:
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position of 2-amino-4-chloropyridine.
-
Sandmeyer Bromination: Conversion of the C2 amino group to a bromo group.
-
Regioselective Iodination: Introduction of an iodine atom at the C5 position of the resulting 2,5-dibromo-4-chloropyridine.
This proposed route is illustrated in the following workflow diagram:
An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chloro-5-iodopyridine is a trihalogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and iodine atoms at the 2, 4, and 5-positions respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it a valuable intermediate in the synthesis of complex polysubstituted pyridine scaffolds, which are prevalent in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is used to provide a robust framework for its use.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in public databases. The following table summarizes its key chemical identifiers and physical properties, with some data inferred from structurally similar compounds.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 2-Bromo-4-chloro-5-iodo-pyridine | |
| CAS Number | 1364663-37-5 (for hydrochloride salt) | [1] |
| Molecular Formula | C₅H₂BrClIN | [2][3][4] |
| Molecular Weight | 318.34 g/mol | [2][3] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and Dioxane | |
| SMILES String | C1=C(C(=CN=C1Br)Cl)I | [4] |
| InChI Key | UPWHKYFBMYMQJC-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.4 - 8.6 | s | H-6 |
| ~ 8.0 - 8.2 | s | H-3 |
| Predicted for a solution in CDCl₃. |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 153 | C-6 |
| ~ 148 | C-2 |
| ~ 140 | C-3 |
| ~ 130 | C-4 |
| ~ 98 | C-5 |
| Predicted for a solution in CDCl₃. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 317, 319, 321 | [M+H]⁺ isotopic pattern for Br and Cl |
| Based on predicted collision cross section values.[4] |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible synthetic route can be inferred from methodologies used for other polysubstituted pyridines, such as a "halogen dance" reaction or sequential halogenation of a pyridine precursor.[6][7] A potential synthetic pathway could involve the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[8][9]
Reactivity and Applications in Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C-I > C-Br > C-Cl.[10] This hierarchy allows for highly regioselective functionalization, making it an excellent substrate for the synthesis of complex molecules.
The general workflow for a comparative analysis of dihalogenated pyridines in cross-coupling reactions is illustrated below.
Caption: Experimental workflow for comparative cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the reaction is expected to occur selectively at the C-5 position due to the high reactivity of the C-I bond.[10][11]
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 1061357-88-7 | 2-Bromo-5-chloro-4-iodopyridine - Moldb [moldb.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 2-bromo-5-chloro-4-iodopyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 9. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chloro-5-iodopyridine is a polysubstituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique arrangement of three different halogen atoms on the pyridine ring offers a versatile platform for regioselective functionalization, making it a valuable building block in the design and synthesis of complex organic molecules, including novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, predicted reactivity, and potential applications in drug discovery. Detailed experimental protocols for key synthetic transformations are provided, based on established methodologies for related halopyridines.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably identified and are summarized in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | This compound hydrochloride | [1][2] |
| CAS Number | 1364663-37-5 | [1][3] |
| Molecular Formula | C₅H₂BrClIN | [2][3] |
| Molecular Weight | 318.34 g/mol | [2][3] |
| MDL Number | MFCD22199250 | [2][3] |
| Purity | Typically ≥95% | [3] |
Note: Some properties like melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br > C-Cl.[4] This predictable hierarchy allows for selective and sequential functionalization of the pyridine ring, providing a powerful tool for building molecular complexity.
This differential reactivity is crucial for the strategic synthesis of polysubstituted pyridines, which are prevalent scaffolds in many approved drugs.[5][6][7] The ability to introduce different substituents at specific positions is fundamental for structure-activity relationship (SAR) studies in drug discovery.
Logical Workflow for Sequential Cross-Coupling
The following diagram illustrates the logical workflow for the regioselective functionalization of this compound, leveraging the differential reactivity of the C-X bonds.
Caption: Logical workflow for sequential cross-coupling reactions.
Experimental Protocols
While specific, optimized protocols for this compound are not extensively documented, the following are generalized, yet detailed, experimental procedures for common and powerful cross-coupling reactions. These protocols are based on established methods for analogous halopyridines and serve as a robust starting point for synthetic planning.[8][9]
Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol details a general procedure for the selective coupling at the C-5 position (the C-I bond).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL). Degas the resulting mixture with a stream of argon for 15 minutes. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Sonogashira Coupling (C-C Bond Formation)
This protocol outlines a general procedure for the introduction of an alkynyl group at the C-5 position.
Detailed Protocol:
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and Copper(I) iodide (0.05 mmol).
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Purification: Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 5-alkynyl-2-bromo-4-chloropyridine.[9][10]
Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol provides a general method for the amination at the C-5 position.
Detailed Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., cesium carbonate, 1.4 mmol).
-
Reagent Addition: Add the desired amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the 5-amino-2-bromo-4-chloropyridine derivative.[9][11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its predictable, regioselective reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. This capability is paramount in the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to unlock the synthetic potential of this unique trihalogenated pyridine.
References
- 1. chemwhat.com [chemwhat.com]
- 2. americanelements.com [americanelements.com]
- 3. CAS 1364663-37-5 | 3H32-W-08 | MDL MFCD22199250 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-5-iodopyridine: Appearance and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chloro-5-iodopyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. As a complex building block, a thorough understanding of its fundamental physicochemical properties, such as appearance and solubility, is critical for its effective handling, reaction optimization, and formulation. This technical guide provides available information on the appearance of this compound, alongside detailed experimental protocols for its systematic characterization. Due to the absence of comprehensive published solubility data, this document focuses on providing standardized methodologies for researchers to determine solubility in a range of common laboratory solvents.
Physical Appearance
The precise appearance of this compound is not extensively documented in publicly available literature. However, based on the characteristics of structurally similar compounds, such as 2-bromo-4-iodopyridine, it is anticipated to be a solid at room temperature.[1][2] The expected appearance is likely a crystalline powder, with a color ranging from white to off-white or pale yellow.[1][2]
Experimental Protocol for Visual Appearance Determination
A systematic and reproducible assessment of the physical appearance is the first step in compound characterization.
Objective: To accurately describe the physical state, color, and form of a sample of this compound.
Materials:
-
A sample of this compound
-
White weighing paper or a watch glass
-
Spatula
-
Well-lit, neutral-colored background (e.g., a white laboratory bench)
-
Microscope (optional, for detailed crystal form analysis)
Procedure:
-
Place a small, representative sample (approximately 10-20 mg) of the compound onto a clean, dry piece of white weighing paper or a watch glass.
-
Observe the sample under bright, diffuse laboratory lighting against a neutral background.
-
Record the Physical State: Note whether the compound is a powder, crystalline solid, amorphous solid, etc.
-
Record the Color: Describe the color as accurately as possible (e.g., pure white, off-white, pale yellow).
-
Record the Form: Describe the nature of the particles. If crystalline, note if it is fine needles, granular, large crystals, etc. If a microscope is available, a more detailed morphological description can be recorded.
-
Record Uniformity: Note if the sample appears homogenous in color and form.
Solubility Profile
Data Presentation: Solubility Table
The following table is provided for researchers to populate with experimentally determined data. It is recommended to perform both qualitative and quantitative assessments.
| Solvent | Type | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL or mol/L at a specified temperature) |
| Water | Polar Protic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Dichloromethane (DCM) | Nonpolar | ||
| Chloroform | Nonpolar | ||
| Diethyl Ether | Nonpolar | ||
| Toluene | Nonpolar | ||
| Hexanes | Nonpolar | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Dimethylformamide (DMF) | Polar Aprotic | ||
| 5% Aqueous HCl | Acidic | ||
| 5% Aqueous NaOH | Basic |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
A range of test solvents (see table above)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipette or micropipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution against a dark background. A compound is considered soluble if a clear, homogenous solution forms with no visible solid particles.
-
If the compound is not fully dissolved, add another 0.5 mL of solvent and vortex again. Repeat this process up to a total volume of 3 mL.
-
Classification:
-
Soluble: A clear solution is formed.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: Little to no solid appears to dissolve.
-
-
Repeat the procedure for each solvent to be tested.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the qualitative solubility testing of an organic compound.
Caption: Figure 1. A flowchart illustrating the decision-making process for the qualitative solubility analysis of a novel compound.
Conclusion
While specific, published data on the appearance and solubility of this compound is sparse, this guide provides a framework for its systematic and reproducible characterization. The provided experimental protocols are fundamental for any researcher handling this compound, ensuring that subsequent synthetic or biological studies are built upon a solid foundation of well-characterized material. It is imperative for researchers to perform these evaluations to facilitate accurate documentation and successful experimental outcomes.
References
Mass Spectrometry Fragmentation Analysis of 2-Bromo-4-chloro-5-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-4-chloro-5-iodopyridine. Due to the limited availability of public experimental spectra for this specific, highly substituted pyridine derivative, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry for halogenated aromatic and heterocyclic compounds. The information herein is intended to serve as a valuable resource for the identification and characterization of this and structurally related molecules in various research and development settings.
Predicted Mass Spectrum and Isotopic Pattern
The molecular formula for this compound is C₅H₂BrClIN. The presence of three different halogen atoms (bromine, chlorine, and iodine) will result in a complex and highly characteristic isotopic pattern for the molecular ion peak in the mass spectrum.
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1.[1][2]
-
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2]
-
Iodine is monoisotopic (¹²⁷I).
Consequently, the molecular ion region will exhibit a cluster of peaks reflecting the various combinations of these isotopes. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
Proposed Fragmentation Pathways
Under electron ionization (EI) conditions, the this compound molecule will form a molecular ion (M⁺˙) that is energetically unstable and will undergo fragmentation. The fragmentation is predicted to proceed through several key pathways, primarily involving the sequential loss of halogen radicals and the cleavage of the pyridine ring. Aromatic systems like pyridine are relatively stable, so their molecular ion peaks are often strong.[3][4]
The initial fragmentation is most likely to be the loss of the largest and most labile halogen, iodine, as a radical (I•) due to the weaker C-I bond compared to C-Br and C-Cl bonds. This would be followed by the subsequent loss of bromine and chlorine radicals. Cleavage of the pyridine ring can also occur, often through the loss of neutral molecules like hydrogen cyanide (HCN).
A proposed fragmentation cascade is as follows:
-
Formation of the Molecular Ion: C₅H₂BrClIN + e⁻ → [C₅H₂BrClIN]⁺˙ (Molecular Ion)
-
Primary Fragmentation: Loss of Iodine Radical [C₅H₂BrClIN]⁺˙ → [C₅H₂BrClN]⁺ + I•
-
Secondary Fragmentation: Loss of Bromine Radical [C₅H₂BrClN]⁺ → [C₅H₂ClN]⁺ + Br•
-
Tertiary Fragmentation: Loss of Chlorine Radical [C₅H₂ClN]⁺ → [C₅H₂N]⁺ + Cl•
-
Ring Fission: Loss of Hydrogen Cyanide Fragmentation of the pyridine ring can occur at various stages. For example, the [C₅H₂N]⁺ fragment could lose HCN to form a smaller cationic fragment. [C₅H₂N]⁺ → [C₄H]⁺ + HCN
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss. The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br, ¹²⁷I).
| Proposed Fragment Ion | m/z (calculated) | Proposed Neutral Loss |
| [C₅H₂⁷⁹Br³⁵ClI¹⁴N]⁺˙ | 317 | - |
| [C₅H₂⁷⁹Br³⁵Cl¹⁴N]⁺ | 190 | I• |
| [C₅H₂³⁵Cl¹⁴N]⁺ | 111 | Br• |
| [C₅H₂¹⁴N]⁺ | 76 | Cl• |
| [C₄H]⁺ | 49 | HCN |
Experimental Protocols
The following outlines a general experimental protocol for acquiring the mass spectrum of this compound using an Electron Ionization (EI) source coupled with a mass analyzer.
A. Sample Preparation
-
Dissolve a small amount (a few milligrams) of solid this compound in a suitable volatile solvent, such as dichloromethane or methanol.
-
Ensure the sample is fully dissolved to achieve a concentration appropriate for the instrument's sensitivity.
B. Instrumentation and Data Acquisition
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be utilized.
-
Ionization Source: Electron Ionization (EI) is the recommended method.
-
Ionization Energy: A standard electron energy of 70 eV should be used to induce fragmentation.[5]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their m/z ratio.
-
Sample Introduction:
-
GC-MS: If using a GC, inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Introduce a small amount of the solid sample or a concentrated solution onto the probe, which is then inserted directly into the ion source.[5]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways and isotopic distributions.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation cascade of this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-4-chloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability and storage data for 2-Bromo-4-chloro-5-iodopyridine (CAS No. 1263379-84-3) is publicly available. The following guide is based on information for structurally related halogenated pyridines and general principles of chemical stability. It is intended for informational purposes and should be supplemented by in-house stability studies.
Introduction
This compound is a polysubstituted heterocyclic compound of interest in organic synthesis, particularly as a versatile building block in the development of novel pharmaceutical and agrochemical agents. The distinct electronic and steric properties of the three different halogen substituents on the pyridine ring allow for regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Given its potential applications, a thorough understanding of the stability and optimal storage conditions for this compound is crucial to ensure its chemical integrity, minimize degradation, and guarantee the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways based on data from analogous compounds. Additionally, a detailed experimental protocol for conducting stability studies is provided to assist researchers in generating in-house data.
Physicochemical Properties
While specific experimental data for this compound is scarce, the following table summarizes key physicochemical properties, with some values predicted or inferred from similar compounds.
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₅H₂BrClIN | - |
| Molecular Weight | 318.34 g/mol | - |
| Appearance | Likely a solid (e.g., white to off-white or pale yellow crystalline powder) | Analogy to other halopyridines |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate, methanol) and poorly soluble in water.[1] | Analogy to 2-Bromo-5-iodopyridine[1] |
Stability Profile and Degradation Pathways
Halogenated pyridines are known to be sensitive to various environmental factors. The stability of this compound is likely influenced by its susceptibility to light, temperature, moisture, and atmospheric oxygen.
Key Stability Considerations:
-
Light Sensitivity: Halogenated aromatic compounds can undergo photodegradation upon exposure to UV or visible light. This can lead to the cleavage of carbon-halogen bonds, generating radical species and a variety of degradation products.
-
Thermal Stability: Elevated temperatures can accelerate the rate of degradation reactions. While specific data is unavailable, storage at reduced temperatures is a common precaution for complex organic molecules.
-
Hydrolytic Stability: The carbon-halogen bonds on the pyridine ring may be susceptible to hydrolysis, particularly under basic conditions and in the presence of moisture. This would lead to the formation of corresponding hydroxypyridine derivatives.
-
Oxidative Stability: The compound may be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen. This could lead to the formation of N-oxides or other oxidation products.
Potential Degradation Pathways:
Based on the known reactivity of similar compounds, the following degradation pathways are plausible for this compound.
Caption: Plausible degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the stability and purity of this compound, the following storage and handling conditions are recommended based on best practices for similar halogenated heterocyclic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | To minimize the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation. |
| Moisture | Store in a dry environment. Keep the container tightly sealed. | To prevent hydrolysis. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | To prevent vigorous and potentially hazardous reactions. |
Experimental Protocol: Stability Testing
The following is a generalized protocol for conducting a comprehensive stability study of this compound, adapted from established regulatory guidelines for new drug substances.[2][3]
5.1. Objective
To evaluate the stability of this compound under various storage conditions (long-term, accelerated, and stress) and to identify potential degradation products.
5.2. Materials and Equipment
-
This compound (at least one batch)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate vials (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, NMR)
-
Forced degradation equipment (e.g., acid, base, oxidizing agent solutions, heat source)
5.3. Experimental Workflow
Caption: Experimental workflow for stability testing.
5.4. Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
5.5. Stress Testing
Stress testing should be conducted on a single batch to identify likely degradation products and establish the intrinsic stability of the molecule.[2]
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period.
-
Photostability: Expose the compound to a standardized light source as per ICH Q1B guidelines.
-
Humidity Stress: Expose the compound to high humidity (e.g., 75% RH or greater).[2]
-
Hydrolytic Stress: Test the stability in solution across a range of pH values (e.g., acidic, neutral, and basic).
-
Oxidative Stress: Expose the compound in solution to an oxidizing agent (e.g., hydrogen peroxide).
5.6. Analytical Methods
A stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection, should be developed and validated. This method must be capable of separating the intact compound from any degradation products.
5.7. Data Presentation
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis. This should include purity data, levels of any identified degradation products, and observations of physical appearance at each time point and storage condition.
Logical Relationships in Synthesis
Caption: Conceptual synthetic workflow for this compound.
Conclusion
This compound is a promising building block for the synthesis of complex molecules in drug discovery and materials science. While specific stability data is lacking, by analogy with other halogenated pyridines, it is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to ensure its long-term stability. The provided guidelines and experimental protocol for stability testing offer a framework for researchers to generate crucial in-house data to support their research and development activities. Adherence to these recommendations will help maintain the quality and reliability of this important synthetic intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling of 2-Bromo-4-chloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications, the strategic functionalization of polyhalogenated pyridines is a critical step.[1] 2-Bromo-4-chloro-5-iodopyridine is a versatile building block that allows for selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds. The reactivity order follows the trend C-I > C-Br > C-Cl, enabling predictable, regioselective Suzuki-Miyaura coupling.[1] This allows for the introduction of aryl or heteroaryl groups at the C-5 position, while leaving the C-2 bromine and C-4 chlorine available for subsequent transformations. This application note provides a comprehensive protocol for the selective Suzuki coupling at the C-5 position of this compound.
Principle of Regioselectivity
The basis for the selective Suzuki-Miyaura coupling on this compound lies in the differing bond strengths of the carbon-halogen bonds and their corresponding susceptibility to oxidative addition to a palladium(0) catalyst. The C-I bond is the weakest and therefore the most reactive, allowing for selective activation and coupling at the C-5 position under carefully controlled conditions.[1][2] This inherent reactivity difference is the key to achieving high regioselectivity in the coupling reaction.
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki coupling at the 5-position of this compound.
Table 1: Reagents for Selective Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to ensure the complete consumption of the starting material.[2][3] |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[1][2] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[1][3][4] |
| Solvent | Reaction Medium | - | Degassed solvents are crucial. Common choices include mixtures like Dioxane/Water or Toluene/Water.[2][3][4] |
Table 2: Representative Reaction Conditions and Expected Yields for Selective C-5 Arylation
| Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 90-98 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
Note: The yields are based on general knowledge of Suzuki couplings on similar halopyridine substrates and may vary depending on the specific arylboronic acid used.[4]
Experimental Protocol
This protocol details a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv)[2]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]
-
Washing: Combine the organic layers and wash with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-bromo-4-chloro-5-arylpyridine product.
Visualizations
Caption: Experimental workflow for the selective Suzuki coupling.
Caption: Logical relationship governing regioselective coupling.
References
Application Notes and Protocols for the One-Pot Synthesis of 2,4-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct and efficient one-pot methodologies for the synthesis of 2,4-disubstituted pyridines. These methods offer advantages in terms of operational simplicity, atom economy, and the ability to generate diverse libraries of pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science.
Method 1: Ruthenium-Catalyzed Four-Component Synthesis of 2,4-Diarylpyridines
This method outlines a highly efficient one-pot synthesis of 2,4-diaryl-substituted pyridines from readily available acetophenones, ammonium acetate, and dimethylformamide (DMF) using a ruthenium catalyst under an oxygen atmosphere.[1] This approach is notable for its use of DMF as a source for the C6 carbon of the pyridine ring.
Reaction Principle
The reaction proceeds via a ruthenium-catalyzed four-component reaction. Acetophenone serves as the precursor for the C2, C3, and the aryl substituent at C2. A second molecule of acetophenone provides the C5 and the aryl substituent at C4. Ammonium acetate provides the nitrogen atom, and the methyl group of DMF is the source of the C6 carbon of the pyridine ring. The reaction is an oxidative annulation process.
Experimental Protocol
General Procedure for the Synthesis of 2,4-Diarylpyridines:
-
To a reaction vessel, add the substituted acetophenone (1.0 mmol), ammonium acetate (2.0 mmol), and a catalytic amount of a suitable ruthenium catalyst (e.g., RuCl₃·nH₂O, 5 mol%).
-
Add dimethylformamide (DMF, 3.0 mL) as the solvent and a reactant.
-
Seal the reaction vessel and stir the mixture under an oxygen atmosphere (balloon).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diarylpyridine.
Data Presentation
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | 2,4-Diphenylpyridine | 85 |
| 2 | 4'-Methylacetophenone | 2,4-Di(p-tolyl)pyridine | 82 |
| 3 | 4'-Methoxyacetophenone | 2,4-Bis(4-methoxyphenyl)pyridine | 78 |
| 4 | 4'-Chloroacetophenone | 2,4-Bis(4-chlorophenyl)pyridine | 75 |
| 5 | 3'-Bromoacetophenone | 2,4-Bis(3-bromophenyl)pyridine | 72 |
Visualization
Method 2: Hantzsch-Type Synthesis and In-Situ Oxidation of 2,4-Disubstituted Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that can be adapted for a one-pot synthesis of pyridines.[2][3][4] This protocol involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia to form a dihydropyridine, which is then oxidized in the same reaction vessel to the corresponding pyridine.
Reaction Principle
This one-pot, two-stage process begins with the Hantzsch condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate to form a 1,4-dihydropyridine intermediate.[3] This intermediate is then oxidized in situ, without isolation, using a suitable oxidizing agent to furnish the final aromatic 2,4-disubstituted pyridine.
Experimental Protocol
General Procedure for the One-Pot Hantzsch Synthesis and Oxidation:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reflux the reaction mixture for a specified time (e.g., 4-6 hours) until the formation of the dihydropyridine is complete (monitored by TLC).
-
Cool the reaction mixture slightly and add an oxidizing agent (e.g., ceric ammonium nitrate, CAN, or iodine) portion-wise.
-
Continue to stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the 2,4-disubstituted pyridine.
Data Presentation
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 (DHP) |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 (DHP) |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 90 (DHP) |
| 4 | Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 85 (Pyridine) |
| 5 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 88 (Pyridine) |
| 6 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | 82 (Pyridine) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualization
References
- 1. Synthesis of 2,4-diarylsubstituted-pyridines through a Ru-catalyzed four component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 3. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-4-chloro-5-iodopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic applications of 2-Bromo-4-chloro-5-iodopyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. While this specific trifunctionalized pyridine is a prime candidate for the rapid generation of diverse compound libraries, its direct incorporation into publicly disclosed, named drug candidates is not extensively documented. Therefore, this document will elucidate its strategic value by focusing on the principles of its reactivity and providing detailed protocols for its use, illustrated with examples from closely related and structurally significant analogs.
The Principle of Regioselective Functionalization
The paramount advantage of this compound in drug discovery lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise and site-selective functionalization of the pyridine ring, providing a powerful tool for structure-activity relationship (SAR) studies.
A medicinal chemist can strategically introduce different molecular fragments at the 5-, 4-, and 2-positions, systematically probing the chemical space around the pyridine core to optimize a compound's potency, selectivity, and pharmacokinetic properties. The iodine at the 5-position is the most labile, followed by the bromine at the 2-position, and finally the chlorine at the 4-position. This allows for a three-step sequential cross-coupling strategy.
Caption: Sequential functionalization of this compound.
Applications in Kinase Inhibitor Synthesis
The pyridine scaffold is a ubiquitous feature in a vast number of kinase inhibitors, often acting as a key hydrogen bond acceptor that interacts with the hinge region of the kinase ATP-binding site.[1] The ability to precisely decorate the pyridine ring with various substituents is therefore critical for achieving high potency and selectivity.
While specific examples for this compound are not prevalent in the literature, its positional isomer, 2-iodo-3-bromo-5-chloropyridine, has been identified as an important intermediate in the synthesis of Polo-like kinase (PLK) inhibitors, which are investigated for the treatment of cardiovascular diseases and cancer.[2][3] This highlights the value of such tri-halogenated pyridines in constructing complex, biologically active molecules. The strategic use of this compound would allow for the synthesis of a library of compounds around a core structure, enabling the exploration of SAR for kinase inhibition.
For instance, a general workflow for the synthesis of a kinase inhibitor could involve a Suzuki coupling at the C5 position to introduce a key recognition motif, followed by a Buchwald-Hartwig amination at the C2 position to install a side chain that can modulate solubility and cell permeability, and a final coupling at the C4 position to fine-tune the electronic properties of the core.
Caption: General workflow for kinase inhibitor synthesis and optimization.
Experimental Protocols
The following protocols are generalized procedures for the regioselective functionalization of this compound. Optimization of catalysts, ligands, bases, solvents, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the most reactive C5-position (C-I bond).[4]
Reaction Scheme:
This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2-Bromo-4-chloro-5-R-pyridine
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Aryl/Heteroarylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent System | Reaction Medium | Dioxane/Water (4:1) or Toluene/Ethanol/Water |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for a regioselective Suzuki-Miyaura coupling reaction.
Protocol 2: Regioselective Sonogashira Coupling at the C5-Position
This protocol is for the introduction of an alkynyl group at the C5-position, a valuable functional group in medicinal chemistry.[5]
Reaction Scheme:
This compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2-Bromo-4-chloro-5-(C≡C-R)-pyridine
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | Catalyst | 0.02 - 0.05 |
| Copper(I) Co-catalyst (e.g., CuI) | Co-catalyst | 0.05 - 0.10 |
| Amine Base (e.g., Et₃N, DIPEA) | Base and Solvent | 2.0 - 3.0 or as solvent |
| Solvent (if needed) | Reaction Medium | THF or DMF |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Buchwald-Hartwig Amination of 2-Bromo-4-chloro-5-iodopyridine Derivatives
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This methodology is invaluable in pharmaceutical and materials science for synthesizing arylamines from aryl halides. The selective functionalization of polyhalogenated heterocycles, such as 2-Bromo-4-chloro-5-iodopyridine, is of particular strategic importance. It allows for the stepwise and regioselective introduction of various substituents, paving the way for the synthesis of complex, highly functionalized pyridine derivatives, which are prevalent scaffolds in biologically active compounds.
Principle of Regioselectivity
The primary challenge and opportunity in the amination of this compound lie in achieving regioselectivity. The reaction's selectivity is governed by the relative strengths of the carbon-halogen bonds, which dictates the ease of the initial oxidative addition step in the catalytic cycle.[2][3] The established reactivity trend for halogens in palladium-catalyzed cross-coupling is:
I > Br > Cl > F
Consequently, the carbon-iodine (C-I) bond at the 5-position of the pyridine ring is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br bond at the 2-position or the C-Cl bond at the 4-position.[2][3] By carefully controlling reaction conditions, it is possible to achieve highly selective amination at the C-5 position, leaving the other two halogen sites available for subsequent orthogonal transformations.
Catalyst and Ligand Selection
The choice of the palladium precursor and the phosphine ligand is critical for a successful and selective amination, especially with electron-deficient heteroaryl halides.[3]
-
Palladium Sources : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium pre-catalysts.[4][5] Pre-catalysts are often preferred as they can provide more consistent and reproducible results by ensuring the efficient in-situ generation of the active Pd(0) species.[3]
-
Ligands : The electronic and steric properties of the phosphine ligand are crucial for catalyst stability and activity.[3] For heteroaryl substrates, sterically hindered, electron-rich biaryl phosphine ligands are often the most effective. Commonly employed ligands include XPhos, RuPhos, SPhos, and BrettPhos.[3][6] The use of bidentate ligands like BINAP and Xantphos can also be effective, particularly in preventing the formation of unreactive palladium dimers.[1][7][8]
Base and Solvent Considerations
-
Base : A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The strength and solubility of the base can significantly influence the reaction outcome.[3] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[3][5] Stronger bases like alkoxides are generally more effective but may not be compatible with base-sensitive functional groups.[4]
-
Solvent : Anhydrous, degassed aprotic solvents are necessary, as oxygen and water can deactivate the catalyst by oxidizing the phosphine ligand and the Pd(0) center.[3] Toluene and dioxane are the most common solvents for this transformation.[3]
Experimental Protocols
General Protocol for Regioselective C-5 Amination
This protocol describes a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Reagent Addition : If the amine is a solid, add it to the flask with the other solids. If it is a liquid, add it via syringe after the addition of the solvent.
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the starting pyridine derivative.[2]
-
Reaction Conditions : Seal the flask and heat the mixture with vigorous stirring. The optimal temperature typically ranges from 80 to 110 °C.[2][4]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-amino-2-bromo-4-chloropyridine product.
Data Presentation
The following tables summarize representative reaction conditions for the regioselective amination of a polyhalopyridine substrate, illustrating the impact of different parameters on product yield.
Table 1: Effect of Ligand and Base on the Amination with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 85 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 81 |
Yields are representative for a generic polyhalopyridine substrate and are intended for comparative purposes.
Table 2: Scope of Amination with Various Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 89 |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 94 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 91 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | Toluene | 90 | 87 |
| 5 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 75 |
Conditions: this compound (1.0 equiv), Amine (1.2 equiv). Yields are for the isolated C-5 aminated product.
Visualizations
Catalytic Cycle and Workflows
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Step-by-step experimental workflow for the amination reaction.
Caption: Troubleshooting guide for common issues in the reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. books.rsc.org [books.rsc.org]
Selective Functionalization at the C-I Bond of Dihalopyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of dihalopyridines represents a powerful strategy for the synthesis of complex molecular architectures. The differential reactivity of carbon-halogen bonds, particularly the high reactivity of the carbon-iodine (C-I) bond, allows for precise, stepwise modifications of the pyridine scaffold. This attribute is of paramount importance in the construction of novel pharmaceutical agents and functional materials, where specific substitution patterns are crucial for biological activity and material properties.
This document provides detailed application notes and experimental protocols for the selective functionalization at the C-I bond of various dihalopyridines. The focus is on widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer reliable and versatile pathways to introduce a diverse range of substituents, paving the way for the exploration of new chemical space in drug discovery and materials science.
Application Notes
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The ability to selectively introduce substituents at specific positions of the pyridine ring is therefore a critical tool for medicinal chemists. Dihalopyridines containing an iodine atom are particularly valuable synthons due to the well-established reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[3] This predictable reactivity allows for the selective functionalization of the C-I bond while leaving other halogen atoms intact for subsequent transformations.
This selective approach is instrumental in building molecular complexity in a controlled manner, which is essential for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. For instance, the synthesis of 2,4,6-trisubstituted pyridines, a common motif in bioactive molecules, can be efficiently achieved through sequential cross-coupling reactions starting from 2,6-dichloro-4-iodopyridine.[4][5] The initial, milder reaction targets the C-I bond, followed by functionalization of the C-Cl bonds under more forcing conditions.
The resulting functionalized pyridines have found applications in a wide range of therapeutic areas. For example, substituted pyridines are known to act as kinase inhibitors, antiviral agents, and central nervous system drugs. The methodologies described herein provide a direct route to novel pyridine derivatives that can be screened for a multitude of biological activities.
Experimental Protocols
The following protocols are generalized procedures for the selective functionalization at the C-I bond of dihalopyridines. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. By leveraging the higher reactivity of the C-I bond, selective arylation, heteroarylation, or vinylation can be achieved.
Experimental Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I bond.
Protocol for Selective Arylation of 2-Bromo-4-iodopyridine:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromo-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[3]
-
Reaction: Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromopyridine.
| Dihalopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I:C-X) |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | ~70-85 | High |
| 2-Chloro-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 | >95:5 |
| 3-Bromo-5-iodopyridine | Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 8 | 88 | High |
Table 1: Representative Data for Selective Suzuki-Miyaura Coupling. (Yields and selectivities are based on literature reports for analogous systems and may vary.)
Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is highly selective for the C-I bond, providing a straightforward route to alkynyl-substituted pyridines.
Experimental Workflow for Selective Sonogashira Coupling
Caption: Workflow for selective Sonogashira coupling at the C-I bond.
Protocol for Selective Alkynylation of 2-Bromo-4-iodopyridine:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[3][6]
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[3]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the 4-alkynyl-2-bromopyridine.[6]
| Dihalopyridine | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I:C-X) |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | ~80-95 | High |
| 2,6-Dichloro-4-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Dioxane | 60 | 4 | 95 | >95:5 |
| 2-Fluoro-4-iodopyridine | 1-Hexyne | Pd(OAc)₂/PPh₃ / CuI | Et₃N | DMF | 50 | 12 | 85 | High |
Table 2: Representative Data for Selective Sonogashira Coupling. (Yields and selectivities are based on literature reports for analogous systems and may vary.)
Selective Buchwald-Hartwig Amination at the C-I Bond
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction generally shows high selectivity for the C-I bond over other halogens, enabling the synthesis of selectively aminated pyridines.
Logical Relationship for Selective Buchwald-Hartwig Amination
Caption: Key components for selective Buchwald-Hartwig amination.
Protocol for Selective Amination of 2-Fluoro-4-iodopyridine:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a microwave vial or Schlenk tube with 2-fluoro-4-iodopyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.5 equiv.).[3][7]
-
Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.[3]
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C, or utilize microwave irradiation for accelerated reaction times (e.g., 10-30 minutes).[7][8] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Dihalopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Selectivity (C-I:C-X) |
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | MW, 120 | 30 min | ~75-90 | Exclusive at C-4 |
| 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 h | 89 | High |
| 3-Bromo-5-iodopyridine | N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 16 h | 82 | High |
Table 3: Representative Data for Selective Buchwald-Hartwig Amination. (Yields and selectivities are based on literature reports for analogous systems and may vary.)[7][9]
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-4-chloro-5-iodopyridine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-4-chloro-5-iodopyridine as a highly versatile and regioselective building block in modern organic synthesis. Its unique arrangement of three different halogen atoms on the pyridine ring allows for a stepwise and controlled functionalization, making it an invaluable tool in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2][3]
The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium-catalyzed cross-coupling conditions is the cornerstone of its synthetic utility. This predictable reactivity allows for selective transformations at the 5-position (iodine), followed by subsequent modifications at the 2-position (bromine) and potentially the 4-position (chlorine), enabling the divergent synthesis of a wide array of substituted pyridine derivatives.[4][5]
Regioselective Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The significantly weaker carbon-iodine bond ensures that these reactions occur selectively at the 5-position under carefully controlled conditions.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with a variety of aryl- and heteroarylboronic acids proceeds with high regioselectivity at the C-I bond, leaving the bromo and chloro substituents intact for further transformations.[6]
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 6-16 | ~92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12 | ~73 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 8-16 | ~80 |
Note: Yields are based on analogous reactions with structurally similar di- and trihalogenated pyridines and serve as a strong predictive basis.[5][7]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Then, add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 2. 2-Bromo-5-chloro-4-iodopyridine [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Sonogashira Reaction of 2-Bromo-4-chloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] For polyhalogenated substrates such as 2-Bromo-4-chloro-5-iodopyridine, the significant difference in the reactivity of the carbon-halogen bonds allows for highly selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling the preferential coupling at the more reactive carbon-iodine bond.[1][2]
This document provides detailed application notes and protocols for the regioselective Sonogashira reaction of this compound, focusing on the selective coupling at the 5-position to yield 2-Bromo-4-chloro-5-alkynylpyridines. These products are valuable intermediates for further functionalization at the less reactive C-Br and C-Cl bonds, allowing for the synthesis of diverse and complex substituted pyridine derivatives.
Regioselectivity
The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-5 position, which is bonded to the iodine atom. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-Cl bonds, leading to a faster oxidative addition to the palladium(0) catalyst.[1][4] By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product while leaving the C-Br and C-Cl bonds intact for subsequent transformations.[2]
Data Presentation
Table 1: Typical Copper-Cocatalyzed Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | --- |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv) | Can be aryl or alkyl acetylenes. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ can also be used.[1] |
| Copper(I) Cocatalyst | CuI (2-10 mol%) | Essential for the copper-catalyzed pathway.[1][2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv) | Can also serve as the solvent.[4] |
| Solvent | THF, DMF, or Dioxane | Anhydrous and degassed solvents are recommended.[1][4] |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for reactive aryl iodides.[4][5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS.[1] |
Table 2: Typical Copper-Free Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | --- |
| Alkyne | Terminal Alkyne (1.2 - 1.5 equiv) | --- |
| Palladium Catalyst | Pd(P(t-Bu)₃)₂ (2 mol%) or other ligand-supported Pd catalysts | Bulky electron-rich phosphine ligands are often effective.[1] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Inorganic bases are commonly used in copper-free systems.[1] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed.[1] |
| Temperature | 80 - 100 °C | Higher temperatures are often required compared to copper-catalyzed reactions.[1] |
| Reaction Time | 12 - 48 hours | Monitored by TLC or LC-MS.[1] |
Experimental Protocols
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for the copper-free Sonogashira coupling, which can be advantageous for substrates that are sensitive to copper salts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(P(t-Bu)₃)₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
Application Notes: Synthesis of Agrochemical Precursors from 2-Bromo-4-chloro-5-iodopyridine
Introduction
2-Bromo-4-chloro-5-iodopyridine is a highly functionalized and versatile building block for the synthesis of complex substituted pyridines, a core scaffold in a multitude of modern agrochemicals, including fungicides, herbicides, and insecticides.[1] The distinct reactivity of the three halogen substituents allows for predictable and regioselective sequential functionalization. This unique property makes it an ideal starting material for creating diverse libraries of 2,4,5-trisubstituted pyridines, which are prevalent in advanced crop protection agents.[1]
The synthetic utility of this compound is governed by the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step follows the general trend: C-I > C-Br > C-Cl.[2] Consequently, the carbon-iodine bond at the 5-position is significantly more reactive than the carbon-bromine bond at the 2-position, which is, in turn, more reactive than the carbon-chlorine bond at the 4-position. By carefully controlling reaction conditions, chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo- and chloro-positions intact for subsequent transformations.[2][3]
These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions, demonstrating the utility of this compound in constructing agrochemical precursors.
Logical Workflow for Sequential Functionalization
The predictable reactivity of the halogens on the pyridine ring allows for a stepwise approach to building molecular complexity. The most labile C-I bond is addressed first, followed by the C-Br bond, and finally the C-Cl bond if necessary. This strategy enables the precise installation of different functional groups at specific positions, which is critical for developing structure-activity relationships (SAR) in agrochemical discovery.
Caption: Sequential functionalization of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol details the selective introduction of an aryl or heteroaryl group at the 5-position of this compound via a Suzuki-Miyaura cross-coupling reaction.[4] This is a foundational step for building precursors to various herbicidal and fungicidal compounds.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C5-position.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[5]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]
-
Inert gas (Argon or Nitrogen)
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[4]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.[2]
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Representative Data
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling based on data from analogous polyhalogenated pyridine systems.[5]
| Entry | Arylboronic Acid | Catalyst System | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 90-100 | 4-12 | 85-95 | High selectivity for the C-I bond is expected.[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 90-100 | 4-12 | 85-95 | Yields are comparable for electron-rich boronic acids.[5] |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ | 100 | 2-8 | 90-98 | More active catalyst systems can lead to higher yields and shorter reaction times.[5] |
Protocol 2: Regioselective Sonogashira Coupling at the C5-Position
This protocol describes the copper-catalyzed Sonogashira reaction to introduce an alkynyl group at the 5-position, yielding 5-alkynyl-2-bromo-4-chloropyridines. These are valuable intermediates for further functionalization.[6]
Materials
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)[6]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)[6]
-
Copper(I) iodide (CuI) (4-10 mol%)[6]
-
Amine Base (e.g., Triethylamine (Et₃N))[6]
-
Anhydrous solvent (e.g., THF or DMF)[6]
-
Inert gas (Argon or Nitrogen)
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the amine base via syringe.[5]
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-60 °C). Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate in vacuo.[5]
-
Purification: Purify the crude product by flash column chromatography.
Representative Data
The following table presents representative yields for the Sonogashira coupling based on analogous substrates.[5][6]
| Entry | Terminal Alkyne | Catalyst System | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | 25-60 | 4-16 | 85-95 | Highly selective for the C-I bond under mild conditions.[5] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | 25-60 | 4-16 | 85-95 | Reactivity is comparable to other terminal alkynes.[5] |
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C5-Position
This protocol describes a general procedure for the regioselective Buchwald-Hartwig amination of this compound with primary or secondary amines to form C-N bonds at the 5-position.[7]
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)[7]
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)[1][7]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[7]
-
Inert gas (Argon or Nitrogen)
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[7]
-
Reagent Addition: Add this compound and the desired amine to the reaction mixture.[7]
-
Reaction: Heat the reaction mixture to a temperature typically between 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.[3]
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by flash column chromatography.
Representative Data
The following table presents expected outcomes for the Buchwald-Hartwig amination based on analogous substrates.[7]
| Entry | Amine | Catalyst System | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu | 100 | 12-18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | 110 | 16-24 | 75-90 |
| 3 | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 100 | 12-18 | 80-92 |
Protocol 4: Subsequent Functionalization at the C2-Position
This protocol describes the amination of a 2-bromo-4-chloro-5-arylpyridine intermediate (from Protocol 1), a common sequence in the synthesis of certain insecticidal and fungicidal scaffolds.[1]
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-bromo-4-chloro-5-arylpyridine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.[1]
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in anhydrous, degassed toluene.[1]
-
Reaction: Add the catalyst solution to the Schlenk tube containing the reactants. Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3.
This sequential approach allows for the creation of highly diverse and complex pyridine structures essential for modern agrochemical research and development.[1]
References
Application Notes and Protocols for Sequential Kumada-Stille Coupling with 2-Bromo-4-chloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the regioselective sequential functionalization of 2-bromo-4-chloro-5-iodopyridine, a versatile building block for the synthesis of highly substituted pyridine derivatives. The distinct electronic properties of the three different halogen atoms allow for a predictable and controlled series of cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions on the pyridine ring.
The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3] This inherent reactivity difference is the cornerstone of the selective functionalization strategy for this compound. The carbon-iodine (C-I) bond at the 5-position is the most labile and will react preferentially under milder conditions. The carbon-bromine (C-Br) bond at the 2-position is of intermediate reactivity, while the carbon-chlorine (C-Cl) bond at the 4-position is the least reactive and requires more forcing conditions to participate in cross-coupling.[2] This allows for a three-step sequential coupling to introduce different substituents at the C-5, C-2, and C-4 positions.
This document outlines a sequential Kumada-Stille coupling strategy, a powerful combination for forging new carbon-carbon bonds. The Stille coupling is tolerant of a wide variety of functional groups, while the Kumada coupling utilizes readily available Grignard reagents.[4][5][6][7]
Logical Relationship for Selective Coupling
The sequential functionalization of this compound is governed by the differential reactivity of the carbon-halogen bonds.
Caption: Regioselective functionalization strategy.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the sequential functionalization of halogenated pyridines. Please note that these are generalized conditions and may require optimization for specific substrates and coupling partners.
Table 1: Selective Stille Coupling at the C-5 Position
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | - | - | Toluene | 90-110 | 8-16 | 80-95 | Standard conditions for C-I coupling. |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 80-100 | 6-12 | 85-98 | Highly active catalyst system. |
| PdCl₂(PPh₃)₂ | - | CuI (co-catalyst) | DMF | 60-80 | 4-10 | 85-95 | Effective with copper co-catalyst.[2] |
Table 2: Selective Kumada Coupling at the C-2 Position
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Ni(dppp)Cl₂ | - | THF | 0 - rt | 2-6 | 75-90 | Nickel catalysts are often effective for C-Br coupling. |
| Pd(dppf)Cl₂ | - | THF | rt - 60 | 4-12 | 80-95 | Palladium-catalyzed Kumada couplings are also efficient. |
| Pd(OAc)₂ | SPhos | Toluene | 80-100 | 6-18 | 85-98 | Use of electron-rich ligands can improve yields. |
Table 3: Kumada or Stille Coupling at the C-4 Position
| Coupling Type | Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Kumada | Ni(dppp)Cl₂ | - | - | THF | 60 | 12-24 | 60-80 | More forcing conditions are required for C-Cl bond activation. |
| Stille | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 120 | 18-36 | 65-85 | Highly active catalyst systems are necessary. |
Experimental Protocols
Important Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Selective Stille Coupling at the C-5 Position
This protocol describes the introduction of a substituent at the most reactive C-5 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture for 5 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-100°C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Kumada Coupling at the C-2 Position
This protocol details the functionalization of the C-2 bromo position of the 5-substituted-2-bromo-4-chloropyridine intermediate.
Materials:
-
5-Substituted-2-bromo-4-chloropyridine (from Protocol 1) (1.0 equiv)
-
Grignard reagent (1.2-1.5 equiv)
-
Ni(dppp)Cl₂ or Pd(dppf)Cl₂ (0.03-0.05 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask, add the 5-substituted-2-bromo-4-chloropyridine and the catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF via syringe.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0°C with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the sequential cross-coupling reactions.
Caption: A typical experimental workflow.
Catalytic Cycles
The Kumada and Stille couplings proceed through similar catalytic cycles involving a palladium or nickel catalyst.
Kumada Coupling Catalytic Cycle
Caption: Kumada coupling catalytic cycle.
Stille Coupling Catalytic Cycle
References
Application Notes and Protocols for 2-Bromo-4-chloro-5-iodopyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-5-iodopyridine is a versatile trihalogenated pyridine derivative that serves as a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Its unique substitution pattern, featuring three different halogen atoms, allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This enables the sequential introduction of different molecular fragments, a key strategy in the construction of diverse chemical libraries for drug discovery and the efficient synthesis of active pharmaceutical ingredients (APIs).[2][3]
The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its utility. The carbon-iodine bond is the most reactive and selectively undergoes cross-coupling reactions under milder conditions, leaving the bromo and chloro substituents intact for subsequent transformations.[1] This predictable reactivity makes this compound an invaluable tool for medicinal chemists.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a scaffold for the construction of highly substituted pyridine derivatives. These motifs are present in a wide range of biologically active molecules, including kinase inhibitors, which are a major class of anti-cancer therapeutics.[4] The ability to selectively introduce substituents at the 5-position (via the iodo group) allows for the exploration of structure-activity relationships (SAR) in drug design.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the regioselective cross-coupling reactions of this compound. The data is compiled from analogous reactions with similar di- and trihalogenated pyridines and serves as a general guideline.[5][6]
Table 1: Suzuki-Miyaura Coupling [1][5][6]
| Coupling Partner | Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Heteroarylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 90-98 |
| Alkylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
Table 2: Sonogashira Coupling [7][8]
| Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 |
| Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT-60 | 4-12 | 80-90 |
| Terminal Alkyne (Copper-free) | Pd(P(t-Bu)₃)₂ | - | Cs₂CO₃ | Toluene | 100 | 8-16 | 80-90 |
Table 3: Stille Coupling [9]
| Coupling Partner | Palladium Catalyst | Ligand (if applicable) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Organostannane | Pd(PPh₃)₄ | - | Toluene | 90-100 | 8-16 | 85-95 |
| Organostannane | PdCl₂(PPh₃)₂ | - | Dioxane | 80-90 | 12-24 | 80-90 |
Experimental Protocols
The following are detailed, step-by-step protocols for the regioselective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol describes the selective coupling of an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-chloro-5-arylpyridine.
Protocol 2: Selective Sonogashira Coupling at the 5-Position (Copper-Catalyzed)
This protocol details the copper-catalyzed Sonogashira coupling of a terminal alkyne at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-60 °C) may be applied to increase the reaction rate.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-chloro-5-alkynylpyridine.[8]
Protocol 3: Selective Stille Coupling at the 5-Position
This protocol outlines the Stille coupling of an organostannane reagent at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Tributyl(vinyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene, degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway where pharmaceuticals derived from substituted pyridines play a role, as well as the general experimental workflows for the cross-coupling reactions described.
Caption: General experimental workflows for Suzuki and Sonogashira couplings.
Caption: Logical relationship for the synthesis of complex APIs.
Polo-like Kinase 1 (PLK1) Signaling Pathway in Cancer
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[11] Overexpression of PLK1 is a hallmark of many human cancers and is often associated with poor prognosis.[7] Consequently, PLK1 has emerged as a key target for the development of novel anti-cancer therapies. Several small molecule inhibitors of PLK1, such as Volasertib and Rigosertib, have been developed, and their core structures often contain substituted heterocyclic scaffolds that can be synthesized using cross-coupling strategies with building blocks like this compound.[12][13]
Caption: Simplified PLK1 signaling pathway in cancer and its inhibition.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway Diagram [scispace.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volasertib - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Guide to Regioselective Functionalization for the Synthesis of Complex Molecules
Introduction: The Imperative of Positional Control in Molecular Synthesis
In the intricate world of chemical synthesis, particularly in the realm of drug discovery and development, the precise location of a functional group on a molecule can be the determining factor between a potent therapeutic agent and an inactive or even toxic compound. This positional control, known as regioselectivity, is a cornerstone of modern organic synthesis. The ability to selectively functionalize one specific site, even in the presence of other seemingly equivalent positions, is paramount for the efficient and predictable construction of complex molecular architectures.[1][]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of regioselective functionalization. We will delve into the core strategies employed to achieve this control, supported by detailed protocols for key reactions. Our focus is not merely on the "how" but, more critically, on the "why," exploring the mechanistic underpinnings that govern the success of these transformations.
Pillar 1: Strategies for Achieving Regioselectivity
The challenge of regioselectivity arises from the often-subtle differences in reactivity between various positions within a molecule.[3] To overcome this, chemists have developed a powerful toolkit of strategies that can be broadly categorized into three main approaches: the use of directing groups, catalyst control, and inherent substrate control.
Directing Groups: A Molecular Chaperone for Reagents
A directing group is a functional group within the substrate that actively guides a reagent to a specific position, often through coordination with a metal catalyst.[4] This strategy is particularly prevalent in C-H bond functionalization, a field that has revolutionized the way chemists approach the synthesis of complex molecules by allowing for the direct conversion of typically inert C-H bonds into new functional groups.[1][5][6]
The directing group acts as an "internal ligand," bringing the catalyst into close proximity to a particular C-H bond, thereby lowering the activation energy for its cleavage at that specific site.[4] A classic example is the use of a pivaloyl group to direct the arylation of indoles to the C4 position, a feat that is otherwise challenging due to the inherent reactivity of other positions in the indole ring.[3]
Transient Directing Groups: A significant advancement in this area is the concept of transient directing groups. These are groups that are formed in situ, guide the reaction, and are subsequently removed in the same pot, thus avoiding additional protection and deprotection steps.[4]
Logical Workflow for Employing Directing Groups:
Caption: Decision workflow for a directing group-assisted C-H functionalization.
Catalyst Control: The Conductor of the Reaction Orchestra
In catalyst-controlled reactions, the regioselectivity is primarily determined by the nature of the catalyst, including the metal center and its associated ligands, rather than by the inherent properties of the substrate.[7][8] This approach is incredibly powerful as it can often override the innate reactivity of a molecule to furnish products that are not accessible through other means.[9]
A prime example is the hydroformylation of alkenes, an industrial process that adds a formyl group and a hydrogen atom across a double bond.[10][11] By judiciously choosing the metal catalyst (often rhodium or ruthenium) and the phosphine ligands, one can selectively produce either the linear or the branched aldehyde, both of which are valuable chemical intermediates.[10][12] Recent research has even demonstrated that encapsulating rhodium species within a zeolite framework can lead to exceptional regioselectivity for the linear aldehyde in propene hydroformylation.[13]
The principle of catalyst control is also elegantly demonstrated in the regioselective functionalization of carbohydrates, molecules notorious for their multiple, similarly reactive hydroxyl groups.[7][14] Chiral phosphoric acids, for instance, have been employed as catalysts to achieve highly regioselective acetal protection of monosaccharide diols.[15]
Substrate Control: Harnessing Inherent Molecular Bias
Substrate-controlled regioselectivity relies on the intrinsic electronic and steric properties of the starting material to direct the outcome of a reaction.[16][17][18] This is the most traditional approach and is governed by the fundamental principles of organic chemistry.
In electrophilic aromatic substitution, for example, the existing substituents on an aromatic ring dictate the position of the incoming electrophile.[19] Electron-donating groups (like -OH, -NH2, -alkyl) are typically ortho, para-directors, increasing the electron density at these positions and stabilizing the carbocation intermediates formed during the reaction.[20][21] Conversely, electron-withdrawing groups (like -NO2, -CN, -C=O) are generally meta-directors.[20]
The Sharpless Asymmetric Epoxidation is a classic example where the substrate, specifically an allylic alcohol, is a prerequisite for the reaction's success and high stereoselectivity.[22][23] The hydroxyl group of the allylic alcohol coordinates to the titanium catalyst, directing the epoxidation to the adjacent double bond with a predictable facial selectivity determined by the chirality of the diethyl tartrate ligand.[24]
Pillar 2: Application Notes and Detailed Protocols
The following protocols are presented as self-validating systems. Each step is designed to ensure reproducibility and high yields of the desired regioisomer.
Protocol 1: Regioselective ortho-Halogenation of a Substituted Aniline via Amino Group Protection
Objective: To achieve selective monohalogenation at the ortho position of a substituted aniline, avoiding the common issue of over-halogenation which often yields 2,4,6-trihaloaniline.[25]
Rationale: The strong activating nature of the amino group is attenuated by converting it to an acetanilide. The bulky acetyl group then sterically hinders the para position, favoring electrophilic attack at the less hindered ortho positions.
Materials:
-
Substituted Aniline (e.g., p-toluidine)
-
Acetic Anhydride
-
Sodium Acetate
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
In a round-bottom flask, dissolve 10 mmol of p-toluidine in 20 mL of glacial acetic acid.
-
Add 1.1 equivalents (11 mmol) of acetic anhydride and a catalytic amount of sodium acetate.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the reaction mixture into 100 mL of ice-cold water. The acetanilide product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Regioselective Bromination:
-
Dissolve the dried acetanilide (10 mmol) in 30 mL of glacial acetic acid in a new flask.
-
Slowly add 1.05 equivalents (10.5 mmol) of N-Bromosuccinimide (NBS) in small portions while stirring.
-
Stir the reaction at room temperature for 2-3 hours. The steric bulk of the acetyl group directs bromination to the ortho position.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into 150 mL of cold water to precipitate the brominated acetanilide.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
-
Deprotection of the Amino Group:
-
Suspend the brominated acetanilide in a mixture of 20 mL of ethanol and 20 mL of 5M HCl.
-
Heat the mixture to reflux for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a 10% NaOH solution until the pH is basic.
-
The desired 2-bromo-4-methylaniline will precipitate.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Data Presentation: Comparison of Halogenation Strategies for Anilines
| Strategy | Halogenating Agent | Regioselectivity | Key Advantage | Reference |
| Direct Halogenation | Br₂ water | Poor (2,4,6-tribromo) | Simple, but often unselective | [25] |
| Protection-Acylation | NBS | Good to Excellent (para or ortho) | Controlled monohalogenation | [25] |
| Pd-Catalyzed C-H Halogenation | N-halosuccinimides | Excellent (often complementary to EAS) | Direct functionalization of C-H bonds | [26][27] |
| Enzyme-Catalyzed Halogenation | FDHs, VHPOs | High (substrate-dependent) | Green, aqueous conditions | [28] |
Protocol 2: Catalyst-Controlled Regioselective Suzuki-Miyaura Cross-Coupling of a Dihalogenated Heterocycle
Objective: To selectively functionalize the C4 position of 2,4-dichloroquinazoline, a common scaffold in medicinal chemistry, via a Suzuki-Miyaura cross-coupling reaction.[29]
Rationale: In polyhalogenated heterocycles, the different halogenated positions often exhibit differential reactivity. The C4 position in 2,4-dichloroquinazoline is more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling than the C2 position.[29] This inherent electronic bias can be exploited to achieve regioselective monofunctionalization.
Materials:
-
2,4-dichloroquinazoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2,4-dichloroquinazoline (1 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (3 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-chloro-4-(4-methoxyphenyl)quinazoline. This product can then be used in a subsequent coupling reaction at the C2 position if desired.
-
Visualization of Regioselective Cross-Coupling:
Caption: Reaction pathway for selective Suzuki coupling on 2,4-dichloroquinazoline.
Conclusion: The Future of Precision Synthesis
The ability to dictate the precise location of chemical reactions is not merely an academic exercise; it is a critical enabler of innovation in the life sciences and material science. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the toolbox for regioselective functionalization will continue to expand.[30][31] This will empower chemists to build increasingly complex and functional molecules with greater efficiency and elegance, accelerating the pace of drug discovery and the development of novel technologies.[32]
References
- 1. astx.com [astx.com]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing group - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Substrate-controlled regioselective dibenzylation of enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 21. aakash.ac.in [aakash.ac.in]
- 22. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]
- 23. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
- 27. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Regioselective C─H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. researchgate.net [researchgate.net]
- 31. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 32. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Substituted Pyridines for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to improve the metabolic stability, permeability, potency, and binding of drug candidates.[1] This document provides detailed application notes and protocols for the synthesis of substituted pyridines, focusing on both classical and modern methodologies relevant to drug discovery.
Classical Condensation Reactions
These methods involve the formation of the pyridine ring from acyclic precursors through condensation reactions. They are valued for their simplicity and the use of readily available starting materials.[3]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[4][5] This method is particularly effective for preparing symmetrically substituted pyridines.[6]
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96[4] |
| 2 | 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate & Methyl acetoacetate | Ammonium acetate | CAN (0.5 mmol) | Solvent-free | RT | 2.5 | Good to Excellent[7] |
| 3 | Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Reflux | Ethanol | ~80 | 4-6 | Not specified[5] |
| 4 | Formaldehyde | Ethyl acetoacetate | Ammonium acetate / Ammonia | Ferric chloride | Water | Not specified | Not specified | Not specified[4] |
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.[5]
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.[5]
-
If a precipitate forms, collect the solid by filtration. If not, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Aromatization to Pyridine: The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate.[4]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8][9]
| Entry | α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-phenacylpyridinium bromide | Chalcone | Ammonium acetate | Acetic acid | Reflux | 2-4 | High[8] |
| 2 | Substituted acetophenone derived salt | Substituted benzaldehyde derived enone | Ammonium acetate | Solvent-free | 120-140 | 2-4 | Good[8] |
| 3 | Enaminone | Chalcone | - | DMF | Not specified | Not specified | Good[10] |
Materials:
-
N-phenacylpyridinium bromide (1.0 eq)
-
Chalcone (1.0 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid
Procedure:
-
Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid in a round-bottom flask.[8]
-
Add an excess of ammonium acetate to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water, which will cause the product to precipitate.[8]
-
Collect the solid product by vacuum filtration and wash it with water and then cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,4,6-triphenylpyridine.[8]
Bohlmann-Rahtz Pyridine Synthesis
This two-step method generates 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration.[11][12]
| Entry | Enamine | Alkynone | Catalyst/Conditions | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Microwave | Toluene-AcOH | 100 | 15 | 86 (flow)[13] |
| 2 | Various enamines | Various ethynyl ketones | Acetic acid | Toluene | Not specified | Not specified | Good to Excellent[11] |
| 3 | In situ from ammonium acetate | Alkynone | Ytterbium triflate (III) | Not specified | Lowered temp. | Not specified | Not specified[12] |
Materials:
-
Enamine (e.g., ethyl 3-aminocrotonate) (1.3 eq)
-
Alkynone (e.g., 1-phenyl-2-propyn-1-one) (1.0 eq)
-
Toluene-acetic acid (5:1 mixture)
Procedure:
-
In a suitable reaction vessel, dissolve the enamine and the alkynone in the toluene-acetic acid solvent mixture.[11]
-
Heat the reaction mixture. For microwave-assisted synthesis, heat to 100-170°C.[13][14]
-
The reaction proceeds in a single step without the need to isolate the aminodiene intermediate.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Guareschi-Thorpe Condensation
This reaction provides a route to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[15][16]
| Entry | Cyanoacetamide Source | 1,3-Dicarbonyl | Base/Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | Water/Ethanol | 80 | Not specified | High[15][16] |
| 2 | Cyanoacetamide | Various β-ketoesters/1,3-diketones | Ammonium carbonate | Water/Ethanol | 80 | Not specified | High[16] |
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Ethanol (1 mL) and Water (1 mL)
Procedure:
-
In a reaction flask, mix the 1,3-dicarbonyl compound, alkyl cyanoacetate, and ammonium carbonate in the ethanol-water mixture.[16]
-
Stir the mixture at 80°C.
-
The reaction is typically complete when a precipitate of the product forms.
-
Cool the reaction mixture and collect the product by filtration.
-
Wash the solid with cold water and dry to yield the desired 2-pyridone.
Modern Transition-Metal Catalyzed Syntheses
Transition-metal catalysis offers powerful and versatile methods for constructing and functionalizing the pyridine ring, often with high regioselectivity and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a pyridine halide or triflate with a boronic acid or ester. It is a robust method for forming carbon-carbon bonds to the pyridine ring.
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89[17] |
| 2 | 2-Bromo or 2-iodopyridine | Lithium triisopropyl 2-pyridylboronates | Pd₂(dba)₃ | KF | Dioxane | Not specified | Good to Excellent[18] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good[19] |
Materials:
-
Pyridine halide (e.g., 2-bromopyridine) (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1-2.5 mol%)
-
Base (e.g., cesium carbonate) (2.5 eq)
-
Anhydrous 1,4-dioxane and water
Procedure:
-
In a pressure flask under an argon atmosphere, combine the pyridine halide, boronic acid, and base.[20]
-
Add the anhydrous dioxane and water.
-
Sparge the mixture with argon for 10 minutes.
-
Add the palladium catalyst and purge with argon for another 10 minutes.[20]
-
Seal the vessel and heat the reaction mixture to 85-100°C overnight.
-
After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and a pyridine halide, catalyzed by palladium and copper(I).[21]
| Entry | Pyridine Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 2-Amino-4-bromopyridine | Various | Pd(OAc)₂ (2) | CuI (4) | PPh₃, n-Bu₄NBr, K₂CO₃ | DMF | 100 | Good[21] | | 2 | 2-Amino-3-bromopyridine | Various | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ | DMF | 100 | Not specified[22] | | 3 | Substituted iodobenzene | Aryl acetylene | Pd on solid support | Cu₂O | - | THF-DMA | 80 | 65-85[23] |
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
DMF (2.0 mL)
Procedure:
-
Under a nitrogen atmosphere, add the palladium catalyst, PPh₃, and CuI to a round-bottomed flask.[22]
-
Add DMF and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction at 100°C for 3 hours, monitoring by TLC.[22]
-
After completion, cool the reaction and perform a standard workup and purification.
Visualizations
Experimental Workflow for Pyridine Synthesis
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. baranlab.org [baranlab.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. scirp.org [scirp.org]
- 23. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-chloro-5-iodopyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Bromo-4-chloro-5-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound product?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to look out for include unreacted starting materials, isomeric byproducts, and over-halogenated species.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification methods for compounds like this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. Flash chromatography is excellent for separating mixtures with multiple components, while recrystallization is ideal for removing small amounts of impurities from a solid product.
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Halogenated pyridines can sometimes be sensitive to the acidic nature of standard silica gel.[1] This can lead to degradation and lower yields. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1] Alternatively, using a different stationary phase like neutral alumina can be a good solution.[1]
Q4: I'm having trouble separating my product from an impurity with a very similar Rf value. What are my options?
A4: When dealing with co-eluting impurities, you can try several strategies to improve separation during column chromatography.[1] Using a longer column can increase the theoretical plates and enhance resolution.[1] You can also switch to a less polar solvent system, such as dichloromethane in hexanes, and run a slow, shallow gradient.[1] High-efficiency silica gel can also provide better separation for closely eluting spots.[1]
Q5: Can I use recrystallization to purify my product? What solvents should I try?
A5: Yes, recrystallization can be a very effective method, especially if your crude product is already relatively pure.[1] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature.[1] Good starting points for solvent screening include hexanes, ethanol, or a mixture of hexanes with a more polar solvent like ethyl acetate.[1][2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product lost during aqueous work-up | Ensure the pH of the aqueous layer is neutral to slightly basic to prevent protonation of the pyridine nitrogen and its loss into the aqueous phase. Use a saturated brine wash to minimize the solubility of your product in the aqueous layer.[1] |
| Product degradation on silica gel | As mentioned in the FAQs, consider deactivating the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[1] |
| Incomplete crystallization during recrystallization | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Placing the flask in an ice bath can also help to maximize the yield.[1] |
| Product is an oil or low-melting solid | If the product does not crystallize easily, consider purification by vacuum distillation as an alternative.[3] |
Issue 2: Product is Still Impure After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of impurities | Optimize the solvent system. A gradient of ethyl acetate in hexanes is a good starting point. For impurities that are very close in polarity, a less polar system like dichloromethane in hexanes may provide better separation.[1] |
| Overloading the column | Using too much crude product for the amount of silica gel will result in poor separation. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper column packing | Ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation. |
| Fractions collected are too large | Collecting smaller fractions will allow for better resolution in identifying and combining the pure fractions. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate this compound from starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate using various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1) to determine the optimal eluent system for separation.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.[1]
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by slowly adding more ethyl acetate to the eluent based on your initial TLC analysis.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.[1]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to appear, you can place the flask in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Dihalopyridines
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving dihalopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in these critical reactions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a dihalopyridine resulting in a low to no yield of the desired product?
Answer:
Low or no product formation is a frequent challenge with dihalopyridines, which can be attributed to several factors. Dihalopyridines, particularly dichloropyridines, are often less reactive than their monohalo counterparts due to the electron-withdrawing nature of the additional halogen and the pyridine nitrogen.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.[1]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.[2] The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[3]
-
Solution: Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1][2] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the formation of the active monoligated palladium(0) species and prevent catalyst deactivation.[1][3][4]
-
-
Poor Reagent Quality: The boronic acid may have undergone degradation, such as protodeboronation, or the dihalopyridine starting material may contain impurities.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dihalopyridine isomer and coupling partner.[2]
-
Solution: Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] The strength and solubility of the base are critical.[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often optimal.[1] Increasing the reaction temperature (e.g., 80-120 °C) can help overcome the activation energy barrier, but be mindful of potential side reactions.[1][3]
-
Question 2: I am observing significant side products in my reaction. What are they and how can I minimize them?
Answer:
The most common side reactions in Suzuki couplings of dihalopyridines are homocoupling of the boronic acid and protodeboronation.[4]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]
-
Solution: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[4] Using a high-purity palladium source and an appropriate ligand system can also reduce homocoupling.[2][5]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[4] It is often caused by excess water or harsh basic conditions.[4] Pyridylboronic acids are particularly susceptible to this side reaction.[3]
Question 3: How can I control the regioselectivity of the Suzuki coupling on my dihalopyridine?
Answer:
Controlling which halogen reacts in a dihalopyridine is a key challenge. Generally, the reactivity of the C-X bond follows the trend I > Br > Cl.[5] For dihalopyridines with the same halogen, the position's electronic environment dictates reactivity. For instance, in 2,5-dihalopyridines, the C2 position is generally more electrophilic and therefore more reactive.[6]
-
Ligand-Controlled Selectivity: The choice of ligand can dramatically influence which position reacts. For example, with 2,4-dichloropyridine, using a bulky monophosphine ligand like QPhos can favor reaction at the C4 position, while a diphosphine ligand like dppf promotes the conventional C2 selectivity.[7] N-heterocyclic carbene (NHC) ligands like IPr have also been shown to be effective for C4-selective couplings.[7]
-
Ligand-Free Conditions: Interestingly, ligand-free conditions, such as the "Jeffery" conditions, have been shown to significantly enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[7] These conditions have also enabled the first C5-selective cross-couplings of 2,5-dichloropyridine.[7]
-
Reaction Parameter Optimization: Systematically varying the catalyst, base, and solvent can help determine the optimal conditions for your desired isomer.[2]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the Suzuki coupling of dihalopyridines, based on literature findings.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Dihalopyridines
| Catalyst Precursor | Ligand | Dihalopyridine Substrate | Key Observation | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | 4-Bromo- and 4-Iodopyridines | Often provides good to excellent yields for more reactive halogens. | [5] |
| PdCl₂(dppf) | dppf | 4-Bromo- and 4-Iodopyridines | Good to excellent yields for routine couplings. | [5] |
| Pd(OAc)₂ | SPhos, XPhos (Buchwald) | Chloropyridines | Highly effective for activating the strong C-Cl bond due to steric bulk and electron-rich nature. | [1][4] |
| Pd(PEPPSI)(IPr) | IPr (NHC) | 2,4-Dichloropyridines | Promotes C4-selective coupling. | [7] |
| Pd(OAc)₂ | None (Ligand-free) | 2,5-Dichloropyridine | Enables C5-selective coupling under "Jeffery" conditions. | [7] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Dihalopyridines
| Base | Solvent System | Dihalopyridine Substrate | Key Observation | Reference(s) |
| K₂CO₃ | Toluene/Ethanol/H₂O | 2,4,6-Trihalopyrido[2,3-d]pyrimidines | Effective for sequential arylations. | |
| K₃PO₄ | Dioxane/H₂O | 2,5-Dichloropyridine | Strong base, often effective for challenging couplings with chloropyridines. | [3][4][6] |
| Cs₂CO₃ | Dioxane/H₂O | Chloropyridines | Strong, non-nucleophilic base, often successful where other bases fail. | [1][4] |
| KF | Dioxane | Aryl Bromides | Can be used to prevent cleavage of base-sensitive groups like esters. | [8][9] |
| Na₂CO₃ | Toluene/H₂O | General Dihalopyridines | A common and often effective base for a range of substrates. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2,5-Dichloropyridine with an Arylboronic Acid (C2-Selective)
-
Reagents:
-
2,5-Dichloropyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)[6]
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine, the desired arylboronic acid, and potassium phosphate.[6]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.[6]
-
Add the remaining anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.[6]
-
Add the catalyst premix to the reaction mixture via syringe.[6]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[6]
-
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reagents:
-
Dihalopyridine (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv.)
-
1,4-dioxane and H₂O (e.g., 2:1 v/v)[2]
-
-
Procedure:
-
In a microwave vial, combine the dihalopyridine, arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.[2]
-
Add the dioxane and water mixture.[2]
-
Flush the vial with argon and seal it.[2]
-
Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).[2]
-
After cooling, extract the mixture with an organic solvent like ethyl acetate and wash with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[11]
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[2][3]
Caption: Decision tree for selecting conditions for regioselective Suzuki coupling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Labyrinth of Pyridine Synthesis: A Technical Guide to Avoiding Isomeric Byproducts
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize pyridine synthesis, focusing on the critical challenge of minimizing or eliminating isomeric byproducts. Unwanted isomers can complicate purification, reduce yields, and impact the efficacy and safety of final compounds, making their control a paramount concern in synthetic chemistry. This guide offers practical, question-and-answer-based solutions for three widely used methods: the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of pyridine chemistry, but it can present challenges, particularly when using unsymmetrical starting materials, which can lead to a mixture of regioisomers.
Q1: I am getting a mixture of isomers when using an unsymmetrical β-dicarbonyl compound in my Hantzsch synthesis. How can I favor the formation of a single isomer?
A1: The formation of isomeric byproducts in the Hantzsch synthesis with unsymmetrical ketones is a common problem. The key to controlling regioselectivity lies in the initial condensation steps. The reaction proceeds through the formation of an enamine and a Knoevenagel adduct, which then react with each other. To favor a specific isomer, a stepwise approach is highly recommended over a one-pot reaction where all components are mixed at once.
Troubleshooting Strategy: Stepwise Reagent Addition
By controlling the order of reagent addition, you can direct the reaction towards the desired product. For instance, pre-forming the Knoevenagel adduct between the aldehyde and one of the β-dicarbonyl compounds before introducing the second β-dicarbonyl and the ammonia source can significantly improve the regioselectivity.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines. However, the classical conditions often require high temperatures, which can lead to side reactions and the formation of isomers.
Q2: My Bohlmann-Rahtz synthesis requires high temperatures, resulting in a mixture of products. How can I improve the selectivity and yield?
A2: The high temperatures traditionally used in the Bohlmann-Rahtz synthesis are necessary for the cyclodehydration step. However, these conditions can also promote unwanted side reactions. Modern modifications of this reaction focus on the use of catalysts to lower the activation energy of the cyclization, allowing the reaction to proceed at lower temperatures with improved selectivity.
Troubleshooting Strategy: Catalyst-Mediated One-Pot Synthesis
Employing a catalyst allows for a one-pot procedure at a lower temperature, which can significantly improve the regioselectivity and yield. Both Brønsted and Lewis acids have been shown to be effective. For instance, using acetic acid or a solid-supported acid catalyst like Amberlyst-15 can facilitate the reaction at much milder conditions.
Table 1: Comparison of Catalysts in a One-Pot Bohlmann-Rahtz Synthesis [1]
| Catalyst | Temperature | Yield of Desired Isomer |
| None (Traditional) | High (often >150°C) | Variable, often with byproducts |
| Acetic Acid | 50°C | Good to Excellent |
| Amberlyst-15 | 50°C | Good to Excellent |
| Zinc Bromide | Refluxing Toluene | Good |
| Ytterbium Triflate | Refluxing Toluene | Good |
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a versatile method for synthesizing substituted 2-pyridones. Controlling the reaction to favor a specific isomer is crucial, especially when using unsymmetrical dicarbonyl compounds.
Q3: I am struggling with low yields and a mixture of isomers in my Guareschi-Thorpe synthesis. What are the latest methods to improve this reaction?
A3: Traditional Guareschi-Thorpe syntheses can suffer from harsh conditions and the use of hazardous solvents. A recent, highly efficient, and environmentally friendly approach utilizes ammonium carbonate in an aqueous medium. This method not only acts as a "green" alternative but also provides excellent yields of a single, desired product in many cases.[1][2]
Troubleshooting Strategy: Green Synthesis with Ammonium Carbonate
The use of ammonium carbonate in a water-ethanol mixture at 80°C serves as both the ammonia source and a buffer, promoting a clean and high-yielding reaction.[1][2] This method often leads to the precipitation of the product from the reaction mixture, simplifying purification.
Table 2: Yields of 2-Pyridones in the Green Guareschi-Thorpe Synthesis [1][2]
| 1,3-Dicarbonyl Compound | Product | Yield (%) |
| Ethyl acetoacetate | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 96 |
| Methyl acetoacetate | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 98 |
| Ethyl benzoylacetate | 6-hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 93 |
| Trifluoroacetylacetone | 6-hydroxy-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 95 |
Experimental Protocols
Protocol 1: Stepwise Unsymmetrical Hantzsch Synthesis
This protocol is designed to maximize the yield of a single regioisomer when using two different β-dicarbonyl compounds.
-
Formation of the Knoevenagel Adduct: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the first β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Formation of the Enamine: In a separate flask, dissolve the second β-dicarbonyl compound (1 equivalent) in ethanol and add a source of ammonia (e.g., ammonium acetate or aqueous ammonia). Stir until the enamine is formed.
-
Cyclocondensation: Slowly add the enamine solution to the Knoevenagel adduct solution.
-
Reflux the mixture until the reaction is complete.
-
Oxidation: Cool the reaction mixture and add an oxidizing agent (e.g., iodine, nitric acid, or ceric ammonium nitrate) to aromatize the dihydropyridine intermediate to the final pyridine product.
-
Work up the reaction mixture to isolate and purify the desired pyridine isomer.
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis with Amberlyst-15[3]
This protocol describes a mild and efficient one-pot synthesis of substituted pyridines.
-
To a solution of the enamine (1 equivalent) in chloroform or toluene, add the ethynylketone (1.1 equivalents).
-
Add Amberlyst-15 ion-exchange resin (catalytic amount).
-
Stir the mixture at 50°C and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Green Guareschi-Thorpe Synthesis[1][2]
This protocol outlines an environmentally friendly synthesis of 2-pyridones.
-
In a flask, combine the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).[1][2]
-
Stir the mixture at 80°C. The product will often start to precipitate during the reaction.[1][2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add cold water to ensure complete precipitation of the product.
-
Filter the solid product, wash with cold water, and dry. The product is often pure enough for subsequent use without further purification.
Visualizing Reaction Pathways
To further aid in understanding and troubleshooting, the following diagrams illustrate the key reaction pathways and logical workflows.
Caption: Workflow for controlling isomers in Hantzsch synthesis.
Caption: Troubleshooting Bohlmann-Rahtz synthesis issues.
Caption: Comparison of Guareschi-Thorpe synthesis methods.
References
Technical Support Center: Sonogashira Coupling of Substituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Sonogashira coupling of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction for substituted pyridines?
A typical Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For substituted pyridines, the reaction generally requires the following components:
-
Substrates : A substituted halopyridine (iodide, bromide, or triflate) and a terminal alkyne. The reactivity of the halopyridine follows the order: I > Br > Cl.[1]
-
Palladium Catalyst : A source of palladium(0) is crucial for the catalytic cycle. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][3]
-
Copper(I) Co-catalyst : Typically, copper(I) iodide (CuI) is used to activate the terminal alkyne.[4] However, copper-free variations exist to prevent undesired side reactions.[5][6][7][8]
-
Base : An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine, is necessary to neutralize the hydrogen halide produced during the reaction.[4][5]
-
Solvent : Anhydrous and deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.[3][4]
Q2: My Sonogashira coupling with a substituted pyridine is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields in the Sonogashira coupling of pyridines can stem from several factors. Below is a troubleshooting guide to address this issue.
Q3: What are the common side reactions in the Sonogashira coupling of substituted pyridines and how can they be minimized?
The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[6] This is particularly an issue when using a copper co-catalyst in the presence of oxygen.[9]
To minimize Glaser coupling:
-
Employ Copper-Free Conditions : Several protocols have been developed that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for alkyne dimerization.[5][6][7][8]
-
Maintain an Inert Atmosphere : If using a copper co-catalyst, it is critical to run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[9]
-
Control Catalyst Concentration : The extent of homocoupling can be influenced by the concentration of the catalyst.[9]
Another potential side reaction is the self-coupling of the halopyridine, though this is generally less common.
Q4: How does the position of the halogen on the pyridine ring affect the reaction?
The electronic properties of the pyridine ring influence the reactivity of the halopyridine. The α and γ positions of halopyridines are generally more susceptible to oxidative addition to palladium(0) due to the electronegativity of the nitrogen atom. Studies have shown that 2- and 4-halopyridines can exhibit different reactivity compared to 3-halopyridines. For instance, in some systems, 2-bromopyridine has been shown to yield better results than 3-bromopyridine.[10] However, similar reaction rates have also been observed for 2-, 3-, and 4-bromopyridines under certain conditions.
Q5: Are there copper-free alternatives for the Sonogashira coupling of substituted pyridines?
Yes, copper-free Sonogashira couplings have been successfully developed and can be advantageous in preventing the formation of alkyne homocoupling products.[5] These reactions often require careful selection of the palladium catalyst, ligand, and base. For example, a combination of Pd(OAc)₂ and PPh₃ with a base like Cs₂CO₃ in a solvent such as DMF has been used effectively.[11] N-heterocyclic carbene (NHC) palladium complexes have also been employed in copper-free Sonogashira reactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider switching to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands).[2] |
| Ineffective base | Switch to a stronger or more suitable base. For example, if an amine base like Et₃N is not working, consider an inorganic base like Cs₂CO₃ or K₂CO₃.[11][12] | |
| Poor solvent choice | The solvent can significantly impact the reaction.[13] Try different anhydrous and deoxygenated solvents such as DMF, NMP, THF, or toluene.[3][10][14] | |
| Reaction temperature too low | Gradually increase the reaction temperature. Some couplings of less reactive bromopyridines may require heating up to 100°C or higher.[15][16] | |
| Significant Alkyne Homocoupling | Presence of oxygen with copper catalyst | Rigorously deoxygenate all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[9] |
| Copper-catalyzed side reaction | Switch to a copper-free protocol.[5][6][7] | |
| Decomposition of Starting Materials | Reaction temperature too high | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Base is too strong or nucleophilic | Use a non-nucleophilic, hindered base like DIPEA. | |
| Difficulty with 2-Halopyridines | Catalyst inhibition | The nitrogen atom of 2-halopyridines can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can sometimes mitigate this issue. |
Data Summary Tables
Table 1: Influence of Reaction Parameters on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | DBU | DMF | 100 | 3 | 75 |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | K₂CO₃ | DMF | 100 | 3 | 63 |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Toluene | 100 | 3 | 78 |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Dioxane | 100 | 3 | 81 |
Data adapted from a study on the synthesis of 2-amino-3-alkynylpyridines.[15][17][18]
Table 2: Comparison of Yields for Different Halopyridines
| Halopyridine | Alkyne | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | NMP/Et₃N | 90 | 3 | 99 |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | NMP/Et₃N | 90 | 24 | 98 |
| 2-Bromopyridine | Propargyl alcohol | [PdCl(C₃H₅)]₂/tetraphosphine (0.02 mol%) | Piperidine | 50 | 2 | 90 |
| 3-Iodopyridine | But-3-yn-1-ol | [PdCl(C₃H₅)]₂/tetraphosphine (0.0001 mol%) | Piperidine | 50 | 2 | 90 |
Data compiled from various sources demonstrating the coupling of different halopyridines.[10]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines [15][17][18]
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Add Et₃N (1 mL) as the base.
-
Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 2: Copper-Free Domino Sonogashira Cross-Coupling/Annulation Sequence [11]
-
To a stirred solution of an aldehyde (0.3 mmol) and a propargylic amine (0.45 mmol) in degassed DMF (2 mL), add 4 Å molecular sieves (150 mg) at room temperature under an argon atmosphere.
-
Stir the mixture for 12 hours.
-
To the reaction mixture, add an aryl iodide (0.36 mmol) and PPh₃ (0.06 mmol).
-
Degas the flask for 10 minutes.
-
Add Cs₂CO₃ (0.45 mmol) and Pd(OAc)₂ (0.03 mmol) to the reaction mixture at room temperature under an argon atmosphere.
-
Stir the reaction at 80°C for 15–60 minutes in an oil bath.
-
After completion, quench the reaction and proceed with standard workup and purification.
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.lucp.net [books.lucp.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scirp.org [scirp.org]
Troubleshooting low yield in Buchwald-Hartwig amination reactions
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction has a low or no yield. What are the first things I should check?
When encountering a low or negligible yield, it's essential to start with the most fundamental parameters of the reaction setup. The Palladium(0) catalytic species is highly sensitive to oxygen, so ensuring a properly maintained inert atmosphere is critical.[1] The quality of reagents, including the purity of the aryl halide and amine, and the dryness of the solvent and base, can significantly impact the reaction's success.
Here is a general troubleshooting workflow to address low conversion:
References
Technical Support Center: Column Chromatography for Halopyridine Isomer Separation
Welcome to the technical support center for the chromatographic separation of halopyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of halopyridine isomers so challenging?
A1: The separation of halopyridine isomers is difficult due to their very similar physicochemical properties.[1][2] Positional isomers of halopyridines often have nearly identical molecular weights, polarities, and pKa values, leading to similar retention behaviors in standard chromatographic systems.[2] This makes achieving baseline separation a significant challenge, requiring highly selective methods to exploit subtle differences in their structures.[2]
Q2: What are the most common chromatographic techniques for separating halopyridine isomers?
A2: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for halopyridine isomer separation.[3] Different HPLC modes, including Reverse-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), can be employed.[4][5] Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for separating isomers and structural analogs that are difficult to resolve by conventional LC.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective, sometimes requiring derivatization to improve separation.[9]
Q3: How do I choose the right column for my separation?
A3: The choice of column is critical for separating halopyridine isomers.[2] While standard C18 columns can be a starting point, specialized stationary phases often provide the necessary selectivity.[1] Consider the following:
-
Phenyl and Pentafluorophenyl (PFP) columns: These are ideal for separating positional isomers of aromatic compounds like halopyridines due to π-π interactions.[9][10]
-
Mixed-Mode columns: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and ionizable compounds like pyridines.[4][5][11]
-
Hydrogen-Bonding columns: Columns designed for hydrogen bonding interactions can effectively separate isomers of pyridine-based compounds.[5]
-
Chiral columns: For separating enantiomers of chiral halopyridines, a chiral stationary phase (CSP) is necessary.[12][13]
Q4: What role does the mobile phase play in improving separation?
A4: The mobile phase composition is a powerful tool for optimizing the separation of halopyridine isomers.[2][14] Key factors to consider include:
-
Organic Modifier: The choice between solvents like acetonitrile and methanol can alter selectivity.[1]
-
pH: Adjusting the mobile phase pH is crucial, especially for basic compounds like pyridines, as it affects their ionization state.[1][9] A slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[9]
-
Additives: Additives like formic acid, ammonium formate, or triethylamine can be used to improve peak shape and selectivity.[1][5] However, be mindful of their compatibility with your detector, especially mass spectrometers.[15]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Isomers
-
Possible Cause: The stationary phase lacks the necessary selectivity for the isomers.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically adjust the ratio of the organic modifier to the aqueous phase.[9] Experiment with different organic solvents (e.g., methanol instead of acetonitrile) as they can provide different selectivities.[1] Fine-tune the mobile phase pH to alter the ionization of the halopyridine isomers, which can significantly impact their retention and separation.[9]
-
-
Possible Cause: The method parameters are not optimized.
-
Solution: Decrease the flow rate to allow for more interaction time between the analytes and the stationary phase.[9] Optimize the column temperature, as this can affect the thermodynamics of the separation.[2] Consider implementing a gradient elution, which can help resolve closely eluting peaks.[9]
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the basic pyridine nitrogen and residual silanol groups on the silica-based stationary phase.[1][3]
-
Solution: Use a modern, end-capped column or a specialized column with low silanol activity.[2][16] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase to mask the active silanol sites.[1] Note that TEA is not ideal for LC-MS applications. For MS-compatible methods, rely on a suitable column and mobile phase pH.
-
-
Possible Cause: Column overload due to high sample concentration.
-
Solution: Dilute the sample and inject a smaller volume.[2]
-
Issue 3: Irreproducible Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using gradient methods.[2]
-
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare mobile phases accurately, preferably by weight, as even a 1% change in organic solvent composition can significantly alter retention times.[2]
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[2]
-
Quantitative Data Summary
The following tables provide starting points for method development based on published data.
Table 1: HPLC Conditions for Halopyridine and Related Isomer Separations
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 2-Chloropyridine | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV/MS | [16] |
| Aminopyridine Isomers | SHARC 1 | Acetonitrile/Methanol with Formic Acid and Ammonium Formate | 1.0 | UV (270 nm) | [5] |
| Pyridine, Bromopyridine, Bipyridine | Amaze SC (Mixed-Mode) | Acetonitrile/Water/Ammonium Formate (pH 3) Gradient | 0.6 | UV (254 nm) | [11] |
| Aminopyridine Isomers | Amaze HD | Acetonitrile/Methanol (60/40) with 0.2% HCOOH and 0.25% AmFm | 1.0 | UV (275 nm) | [15] |
| Substituted Pyridines | J'Sphere ODS-H80 | Gradient with 0.1% Trifluoroacetic Acid (A) and Acetonitrile (B) | 1.0 | UV (220 nm) | [3][17] |
Table 2: Supercritical Fluid Chromatography (SFC) Conditions
| Compound(s) | Column | Mobile Phase Modifier | Additives | Reference |
| Pharmaceuticals (various) | 2-ethylpyridine | 65% Methanol / 35% Acetonitrile | 0.25% Formic Acid and Isopropylamine | [8][18] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Halopyridine Isomers
This protocol provides a systematic approach to developing a separation method for halopyridine isomers.
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Start with a broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).
-
-
Optimization:
-
Adjust Gradient: Based on the initial run, create a shallower gradient around the elution point of the isomers to improve resolution.[9]
-
Solvent Choice: If resolution is still poor, switch the organic modifier (e.g., from acetonitrile to methanol) and repeat the analysis.[1]
-
pH Modification: If peak shape is poor, adjust the pH of the aqueous phase. For basic pyridines, a pH of 3-5 is often a good starting point.[1][9]
-
Temperature and Flow Rate: Fine-tune the column temperature and flow rate to further optimize resolution and peak shape.[2][9]
-
Protocol 2: SFC Method for Pharmaceutical Screening (Adaptable for Halopyridines)
This protocol is based on a generic screening method for diverse pharmaceuticals and can be adapted for halopyridine isomers.[8][18]
-
Column: 2-ethylpyridine stationary phase (e.g., 25 cm x 4.6 mm, 3 µm).
-
Mobile Phase:
-
Supercritical CO₂ as the main mobile phase.
-
Modifier: A mixture of 65% Methanol and 35% Acetonitrile.
-
-
Additives:
-
Add 0.25% (v/v) formic acid and 0.25% (v/v) isopropylamine to the modifier to improve peak symmetry for acidic and basic compounds.
-
-
Conditions:
-
Set the column temperature and back pressure as recommended for the specific SFC system (e.g., 25-40 °C, 100-150 bar).
-
Use a standard flow rate (e.g., 2-4 mL/min).
-
-
Analysis:
Visualizations
Caption: A logical workflow for troubleshooting poor separation of halopyridine isomers.
Caption: A systematic workflow for developing an HPLC method for halopyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. scispace.com [scispace.com]
- 18. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of halopyridines on silica gel
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of halopyridines during silica gel chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of halopyridines and provides systematic solutions.
Problem: My halopyridine is decomposing on the silica gel column, leading to low yield and impure fractions.
The primary cause of halopyridine decomposition during silica gel chromatography is the acidic nature of the silica. The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to degradation.
Logical Troubleshooting Workflow
Technical Support Center: Driving Cross-Coupling Reactions to Completion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cross-coupling reactions and drive them to completion.
Troubleshooting Guides
This section addresses specific issues encountered during cross-coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Integrity:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can decompose, often indicated by the formation of palladium black.[1] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) by properly degassing solvents and using Schlenk techniques or a glovebox.[1]
-
Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Consider using a more reliable precatalyst, such as a palladacycle, or adding a reducing agent.[2]
-
Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.[3] For electron-deficient substrates, bulky and electron-rich phosphine ligands are often effective.[4] If your reaction is sluggish, consider screening different ligands.[5]
-
-
Reagent Quality and Stoichiometry:
-
Impure Reagents: Impurities in starting materials, solvents, or bases can poison the catalyst.[1] Ensure all reagents are of high purity; recrystallization or distillation may be necessary.
-
Base Quality: The base is crucial and should be anhydrous, as moisture can lead to side reactions like protodeborylation of boronic acids in Suzuki couplings.[1][6] Consider using a freshly opened bottle or drying the base before use.
-
Incorrect Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of the nucleophilic coupling partner (e.g., boronic acid) is common.[3]
-
-
Reaction Conditions:
-
Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is not progressing, a stepwise increase in temperature may be beneficial.[5] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Solvent: The solvent choice is critical for solubility of all reaction components and can significantly impact reactivity.[5][7] If reagents are not fully dissolved, the reaction may be slow or incomplete. Consider screening different solvents or solvent mixtures.
-
Stirring: In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing and maximize the surface area for reaction between phases.[5]
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my cross-coupling reaction. How can I identify and minimize these impurities?
Answer: The formation of side products can reduce your yield and complicate purification. Common side reactions and their solutions are outlined below.
-
Homocoupling: This is the coupling of two molecules of the same starting material, for instance, two boronic acid molecules in a Suzuki reaction.[8]
-
Dehalogenation: The starting aryl halide is reduced to the corresponding arene.
-
Cause: Can occur in the presence of certain bases or impurities that act as hydride sources.
-
Solution: Screen different bases and ensure high purity of all reagents. Optimizing the reaction temperature and time can also favor the desired cross-coupling pathway.
-
-
Protodeborylation (Suzuki Coupling): The boronic acid is cleaved by a proton source, resulting in the corresponding arene.
Issue 3: Difficulty with Specific Substrates
Question: I am having trouble with a particularly challenging substrate, such as an electron-rich aryl chloride or a sterically hindered amine. What modifications can I make to my protocol?
Answer: Challenging substrates often require more specialized conditions to achieve good yields.
-
Aryl Chlorides: These are less reactive than aryl bromides or iodides.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[9] Higher temperatures and catalyst loadings may also be necessary.
-
-
Sterically Hindered Substrates: Steric hindrance can slow down both the oxidative addition and reductive elimination steps.
-
Solution: The choice of ligand is critical. Bulky ligands can sometimes promote reductive elimination. Screening a panel of ligands is often the best approach to find one that accommodates the sterically demanding substrates.
-
-
Heterocyclic Substrates: The heteroatoms in these substrates can sometimes coordinate to the palladium catalyst and inhibit its activity.
-
Solution: Specific ligands have been developed for coupling with heteroaryl compounds. It is advisable to consult the literature for protocols tailored to your specific heterocyclic system.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my cross-coupling reaction? A1: The choice of ligand is crucial and depends on the specific reaction and substrates.[3] As a general rule, bulky, electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination.[2][4] For challenging substrates like aryl chlorides or sterically hindered compounds, specialized ligands such as those developed by Buchwald or Hartwig are often necessary.[2][9] It is highly recommended to screen a variety of ligands to find the optimal one for your system.
Q2: What is the role of the base in a cross-coupling reaction, and how do I select the best one? A2: The base plays a critical role in the catalytic cycle, often facilitating the transmetalation step (in Suzuki and Sonogashira couplings) or the deprotonation of a nucleophile (in Buchwald-Hartwig amination).[3][9] The choice of base depends on the reaction type and the functional group tolerance of your substrates.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, while weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in Suzuki couplings.[3][9] If your substrate is base-sensitive, a weaker base may be required, potentially with a higher reaction temperature to compensate for lower reactivity.[5]
Q3: How can I monitor the progress of my cross-coupling reaction? A3: The progress of a cross-coupling reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[3][10] TLC is a quick and simple method to qualitatively observe the consumption of the starting materials and the formation of the product.[10][11] For more quantitative analysis, GC or LC-MS is preferred.
Q4: My reaction seems to have stalled. Should I add more catalyst? A4: While catalyst decomposition can be a reason for a stalled reaction, simply adding more catalyst is not always the best solution. First, ensure that other factors such as temperature, solvent, and base are optimal. If you suspect catalyst deactivation (e.g., formation of palladium black), adding more catalyst and ligand may help. However, it is often more effective to restart the reaction with fresh reagents and more rigorous exclusion of air and moisture.
Q5: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility? A5: To ensure reproducibility, it is crucial to be consistent with your experimental setup.
-
Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) and properly degassed solvents.[1]
-
Reagent Quality: Use high-purity reagents and solvents. If necessary, purify your starting materials before use.
-
Glassware: Ensure all glassware is oven-dried to remove any traces of water.
-
Documentation: Keep detailed records of all reaction parameters, including reagent sources and lot numbers, reaction time, temperature, and any observations.
Data Presentation
The following tables summarize quantitative data on the effects of various parameters on the yield of common cross-coupling reactions.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None (Ligand-free) | Pd(OAc)₂ | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 | [12] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3][4] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 92 | [4] |
| P(o-Tol)₃ | Pd(OAc)₂ | NaOtBu | Ethanol | RT | 12 | >95 | [13] |
Note: Yields are highly substrate-dependent. This table provides examples for the coupling of various aryl halides with arylboronic acids.
Table 2: Effect of Base and Solvent on Heck Reaction Yield
| Base | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Et₃N | Water | TBAB | 100 | 2 | 95 | [14] |
| KOH | Water | TBAB | 100 | 2 | 91 | [14] |
| Et₃N | DMF | TBAB | 100 | 2 | 89 | [14] |
| Na₂CO₃ | DMA | - | 50 | 1 | >99 | [15] |
| Et₃N | Acetonitrile | - | Reflux | 5 | 81 | [16][17] |
Note: This data is for the coupling of various aryl bromides with styrenes or acrylates. TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst.
Table 3: Optimization of Buchwald-Hartwig Amination Conditions
| Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [18] |
| XantPhos | DBU | Toluene | 110 | 1 | High | [19] |
| Amphos | NaOtBu | Toluene | 80-100 | - | High | [20] |
| - | KOH | DMSO | 80 | 24 | 95 | [21] |
Note: "High" indicates that the reference reported a high yield without specifying the exact percentage for a general procedure.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[3]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3] The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Heck Coupling
This protocol outlines a general method for the coupling of an aryl bromide with an acrylate.
Materials:
-
Aryl bromide (1.0 equiv)
-
Methyl acrylate (5.0 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.1 equiv)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tol)₃ in acetonitrile.[16]
-
Inert Atmosphere: Degas the mixture and then heat to reflux under a nitrogen atmosphere for 5 hours.[16]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter through a pad of Celite to remove the palladium catalyst.[16][17]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography.[16]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Palladium precatalyst (e.g., G3 XPhos, 1-2 mol%)
-
Ligand (if not using a precatalyst)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst and sodium tert-butoxide.[20]
-
Reagent Addition: Add the aryl bromide and the amine.[20]
-
Solvent Addition: Add anhydrous toluene.[20]
-
Reaction Execution: Seal the Schlenk tube and stir the mixture at 80-100 °C.[20]
-
Monitoring: Monitor the reaction progress by TLC or GC.[20]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.[20]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[20]
Visualizations
The following diagrams illustrate key concepts in cross-coupling reactions.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A stepwise workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Heck Coupling | NROChemistry [nrochemistry.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Disubstituted Pyridine Synthesis
Welcome to the Technical Support Center for Disubstituted Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in constructing the pyridine core. Pyridine derivatives are fundamental building blocks in pharmaceuticals and materials science, yet their synthesis is often plagued by side reactions that can diminish yields, complicate purification, and compromise regiochemical integrity.
This document provides in-depth, question-and-answer-based troubleshooting guides for common synthetic routes. It moves beyond simple procedural steps to explain the mechanistic origins of byproducts, offering field-proven solutions and detailed protocols to help you achieve your synthetic goals with higher fidelity and efficiency.
Section 1: Troubleshooting Guide for Classical Pyridine Syntheses
Classical, multi-component reactions remain a cornerstone for building highly functionalized pyridine rings from acyclic precursors. However, their convergent nature can also lead to a complex array of side products.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a powerful method for creating 1,4-dihydropyridines (DHPs), which are subsequently oxidized to the target pyridine.[1][2][3] Problems typically arise during the initial condensation or the final aromatization step.
Question 1: My Hantzsch reaction provides the dihydropyridine intermediate in good yield, but the subsequent aromatization step is low-yielding and produces numerous byproducts. What is causing this, and how can I improve it?
Answer: This is a classic challenge in Hantzsch synthesis. The issue stems from the choice and application of the oxidizing agent, which can lead to incomplete conversion or degradation of the desired product.
-
Probable Cause 1: Incomplete Oxidation. The 1,4-dihydropyridine (DHP) intermediate is often stable, and if the oxidant is too weak or used in insufficient amounts, the reaction will stall, leaving a mixture of the DHP and the pyridine.
-
Probable Cause 2: Harsh Oxidizing Conditions. Traditional oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are effective but aggressive.[1] They can cause over-oxidation or degradation of sensitive functional groups on your substrates, leading to a complex product mixture and difficult purification.[1][4]
-
Probable Cause 3: Side Reactions at the 4-Position. For DHPs with certain substituents at the C4 position (e.g., benzyl or secondary alkyl groups), harsh oxidation can lead to undesired side reactions like dealkylation or oxidative methylation instead of simple dehydrogenation.[5][6]
Proposed Solutions & Protocols:
The key is to select an oxidation system that is potent enough to drive aromatization to completion but mild enough to preserve the integrity of your molecule.
| Parameter | Recommendation | Rationale & Citation |
| Oxidant Choice | Use milder, more selective oxidants like Iodine in refluxing methanol, Sodium Nitrite (NaNO₂) in acetic acid, or Ceric Ammonium Nitrate (CAN). | Iodine-methanol is a mild and efficient system that tolerates various functional groups, avoiding side reactions like debenzylation.[4] NaNO₂ in acetic acid is an inexpensive and practical method that proceeds at low temperatures with good yields.[6] |
| Reaction Monitoring | Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Visual confirmation of the disappearance of the DHP starting material is crucial to determine the optimal reaction time and prevent over-oxidation or product degradation from prolonged heating. |
| Stoichiometry | Carefully control the stoichiometry of the oxidant. Start with a small excess (e.g., 1.1-1.5 equivalents) and optimize based on monitoring. | Using a large excess of a strong oxidant is a common cause of byproduct formation.[1] |
Protocol: Mild Aromatization of a Hantzsch 1,4-Dihydropyridine using Iodine
This protocol is adapted from methodologies proven to be effective for a range of substrates.[4]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the Hantzsch 1,4-dihydropyridine (1.0 equiv.) in methanol (approx. 0.1 M concentration).
-
Reagent Addition: Add solid iodine (I₂, 1.1-1.2 equiv.) to the solution. For faster reactions, a base like potassium hydroxide (KOH) can be added, which facilitates the formation of the active oxidant, hypoiodous acid (HOI).[4]
-
Reaction: Heat the mixture to reflux (typically 60-65 °C) and stir. If using a base, the reaction may proceed rapidly even at 0 °C.[4]
-
Monitoring: Follow the disappearance of the starting material by TLC (a common mobile phase is 30% ethyl acetate in hexanes). The pyridine product is typically more polar and has a lower Rf value.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude pyridine, which can be purified by column chromatography.
Question 2: I am attempting an unsymmetrical Hantzsch synthesis using two different β-ketoesters, but I am getting a mixture of products, including the two symmetrical pyridines. How can I control the regioselectivity?
Answer: This is a common outcome when all components are mixed in a single pot. The reaction mechanism involves the formation of two key intermediates: an enamine (from one ketoester and ammonia) and a Knoevenagel condensation product (from the other ketoester and the aldehyde).[7][8] If both ketoesters are present simultaneously, all possible combinations will occur, leading to a statistical mixture of products.
Proposed Solution: Stepwise Synthesis
To achieve high regioselectivity, you must control the formation of the key intermediates in a stepwise manner.
-
Pre-form the Enamine: React the first β-ketoester (Ketoester A) with the nitrogen source (e.g., ammonium acetate) to form the corresponding enamine. This can often be done in situ or as a separate step where the enamine is isolated.
-
Pre-form the Knoevenagel Adduct: Separately, react the second β-ketoester (Ketoester B) with the aldehyde in the presence of a catalyst (like piperidine or acetic acid) to form the α,β-unsaturated carbonyl intermediate.
-
Controlled Michael Addition: Combine the pre-formed enamine and the Knoevenagel adduct. This directs the reaction toward a single Michael addition pathway, leading to the desired unsymmetrical dihydropyridine intermediate.[9]
Caption: Hantzsch Synthesis: Aromatization vs. Side Reactions.
Section 2: Troubleshooting Guide for Transition-Metal Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds to a pyridine core. However, the electron-deficient nature of the pyridine ring and the instability of its organometallic reagents introduce specific challenges.
Question 1: My Suzuki-Miyaura coupling of a bromopyridine with a pyridine boronic acid is plagued by side products. I'm observing significant amounts of homocoupled bipyridine (from the boronic acid) and a byproduct where the boronic acid group has been replaced by a hydrogen. What is happening?
Answer: You are encountering two of the most common and frustrating side reactions in Suzuki couplings involving heteroaromatics: homocoupling and protodeboronation .
-
Probable Cause 1: Protodeboronation. This is the protonolysis of the C-B bond, replacing it with a C-H bond.[10] Pyridine boronic acids are particularly susceptible to this side reaction due to the electron-withdrawing nature of the nitrogen atom, which weakens the C-B bond.[11][12] The reaction is accelerated by high temperatures, strong bases, and the presence of water, which acts as a proton source.[11][13]
-
Probable Cause 2: Homocoupling. This side reaction forms a dimer of your boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[14][15] It can also be influenced by the choice of ligand and base.[16]
Proposed Solutions & Protocols:
A multi-pronged approach is required to suppress both side reactions simultaneously. The general strategy is to accelerate the desired cross-coupling catalytic cycle so that it outcompetes the undesired pathways.
| Parameter | Recommendation | Rationale & Citation |
| Boron Reagent | Replace the boronic acid with a more stable boronic ester , such as a pinacol or N-methyliminodiacetic acid (MIDA) ester. | Boronic esters are significantly more stable towards protodeboronation.[11][13] MIDA boronates offer a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[10] |
| Atmosphere | Ensure rigorous deoxygenation of the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen promotes the Pd(0) to Pd(II) oxidation that leads to homocoupling. Rigorous exclusion of oxygen is critical.[13][14] |
| Base Selection | Switch from strong, nucleophilic bases (e.g., NaOH, KOH) to milder, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | Strong bases can accelerate protodeboronation.[11] K₃PO₄ and Cs₂CO₃ are highly effective in Suzuki couplings while being less aggressive towards the C-B bond. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Both protodeboronation and homocoupling are accelerated at higher temperatures.[11][13] |
Protocol: Minimizing Side Reactions in a Pyridyl Suzuki Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the pyridine halide (1.0 equiv.), the pyridine boronic ester (e.g., pinacol ester, 1.1-1.3 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to at least three cycles of vacuum backfill with high-purity argon or nitrogen.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF, often with a small, optimized amount of degassed water) via syringe. A common method for degassing is to bubble argon through the solvent for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and any additional ligand.
-
Reaction: Place the flask in a preheated oil bath set to a moderate temperature (e.g., 70-90 °C).
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. The organic layer is dried, filtered, and concentrated. The product is then purified by column chromatography or recrystallization.
Caption: Troubleshooting Workflow for Pyridyl Suzuki-Miyaura Coupling.
Section 3: Frequently Asked Questions (FAQs)
Q1: I need to synthesize a 2,3,6-trisubstituted pyridine. Is the Bohlmann-Rahtz synthesis a good choice, and what are its common pitfalls?
A1: The Bohlmann-Rahtz synthesis is an excellent choice for producing 2,3,6-trisubstituted pyridines.[17] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermal cyclodehydration.[18] The main advantage is that it directly yields the aromatic pyridine without needing a separate oxidation step.[18]
However, its primary drawback is the high temperature often required for the final cyclodehydration step.[18] This can lead to thermal decomposition of sensitive substrates. Another challenge is that the intermediate aminodiene must isomerize from the initial (Z)-configuration to the (E)-configuration to allow for cyclization, which is the reason for the high energy barrier.[18] Recent modifications using acid catalysis (e.g., Amberlyst-15) can promote the reaction under milder conditions.[18]
Q2: My Guareschi-Thorpe synthesis of a 2-pyridone is giving low yields. What can I do?
A2: The Guareschi-Thorpe synthesis, which typically condenses a cyanoacetamide with a 1,3-dicarbonyl compound, can be sensitive to reaction conditions.[19] Low yields often stem from inefficient cyclization or competing side reactions. A modern and highly effective modification involves using ammonium carbonate in an aqueous medium.[20][21] Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction. This eco-friendly approach often leads to high yields, and the product frequently precipitates directly from the reaction medium, simplifying purification.[20][21]
Q3: Purification of my disubstituted pyridine is proving very difficult due to a byproduct with nearly identical polarity. What are some alternative purification strategies?
A3: This is a common and challenging problem. When standard silica gel chromatography fails, consider these alternative strategies:
-
Acid-Base Extraction: Pyridines are basic. You can often selectively protonate your product by washing the organic solution with a dilute acid (e.g., 1M HCl). The pyridinium salt will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract your purified pyridine product back into an organic solvent.
-
Recrystallization: If your product is a solid, meticulous screening of different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone) for recrystallization can be highly effective at rejecting impurities.
-
Alternative Chromatography: If standard silica is not working, consider reverse-phase chromatography (C18 silica) or using a different stationary phase like alumina (basic or neutral).
-
Derivatization: As a last resort, you can temporarily derivatize your product or the impurity to drastically change its polarity, perform the separation, and then cleave the derivative to recover your pure product.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview | MDPI [mdpi.com]
- 6. thebges.edu.in [thebges.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 19. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Co-elution problems in the purification of pyridine derivatives
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing co-elution problems during the purification of pyridine and its derivatives.
Troubleshooting Guides
This section addresses specific co-elution issues encountered during the purification of pyridine derivatives.
Issue 1: Co-elution of Structurally Similar Impurities
Question: I am observing co-elution or poor separation between my target pyridine derivative and its isomers or homologues (e.g., picolines, lutidines) during column chromatography. How can I resolve this?
Answer: Structurally similar impurities, such as isomers and homologues like picolines and lutidines, often have very close boiling points and polarities to the target pyridine derivative, making separation by simple distillation or standard chromatography challenging.[1][2] To address this, a multi-step approach involving chemical treatment and optimization of chromatographic conditions is recommended.
Troubleshooting Steps:
-
Chemical Treatment:
-
Oxidative Treatment: Before chromatography, stir the crude pyridine mixture with an oxidizing agent like potassium permanganate (KMnO₄).[1][2] This can selectively react with and modify certain basic impurities, altering their polarity and allowing for easier separation.
-
Acid/Base Treatment: Non-basic impurities can be removed by steam distilling a solution containing an excess of acid (e.g., H₂SO₄ or HCl). The pyridine derivative forms a non-volatile salt, while the non-basic impurities co-distill. The residue can then be made alkaline to liberate the pyridine derivative for further purification.[1][2]
-
-
Chromatography Optimization:
-
Column Selection: For HPLC, consider using a column with a different selectivity. If you are using a standard C18 column, switching to a phenyl-hexyl or a polar-embedded column might provide alternative interactions and improve separation. For flash chromatography, ensure you are using a high-resolution silica gel.
-
Mobile Phase Modification: Systematically adjust the mobile phase composition. In reversed-phase HPLC, altering the organic modifier (e.g., switching from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly impact selectivity.[3] For normal-phase chromatography, try adding a small amount of a more polar solvent to your eluent system.
-
Gradient Optimization: In HPLC, a shallower gradient around the elution time of the target compound can increase resolution between closely eluting peaks.[4]
-
pH-Zone-Refining Counter-Current Chromatography: This advanced technique is highly effective for separating compounds with small differences in pKa values, such as pyridine derivatives from their homologues.[5]
-
Issue 2: Broad Peaks and Tailing, Masking Co-eluting Impurities
Question: My pyridine derivative shows significant peak tailing or broadening during HPLC analysis, which might be hiding a co-eluting impurity. What is the cause and how can I fix it?
Answer: Peak tailing and broadening with pyridine compounds are often caused by strong interactions between the basic pyridine nitrogen and acidic silanol groups on the surface of standard silica-based HPLC columns.[6][7] This can mask the presence of closely eluting impurities.[8] Another cause can be the use of a salt form of the analyte (e.g., hydrochloride salt) with a mobile phase that does not contain a competing counter-ion, leading to a mixture of ion pairs on the column.[7]
Troubleshooting Steps:
-
Neutralize Active Sites:
-
Mobile Phase Additives: Add a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase to block the active silanol groups. For mass spectrometry applications where TFA is undesirable, consider using formic acid or ammonium formate/acetate buffers.[7]
-
Use End-Capped Columns: Employ high-quality, end-capped C18 columns where the residual silanol groups are chemically deactivated.[7] Columns specifically designed for basic compounds are also a good option.
-
-
Address On-Column Ion Exchange:
-
If your sample is a salt (e.g., dihydrochloride), ensure the mobile phase contains a high concentration of a competing salt, like ammonium acetate, to prevent on-column anion exchange that leads to peak broadening.[7]
-
-
Optimize pH:
-
Adjust the mobile phase pH. For pyridine derivatives (pKa ~5.2-6), working at a pH 2-3 units above or below the pKa can ensure a consistent ionization state.[3]
-
-
Consider Mixed-Mode Chromatography:
Issue 3: Co-elution of Tautomers in Hydroxypyridine Derivatives
Question: I am trying to purify a pyridin-4-ol derivative, but I see multiple peaks or a very broad, unresolved peak in my chromatogram. Is this a co-elution problem?
Answer: This is a common issue caused by keto-enol tautomerism. Pyridin-4-ol exists in equilibrium with its keto tautomer, pyridin-4(1H)-one. These two forms have very similar polarities, making their separation by standard silica gel chromatography extremely difficult, resulting in apparent co-elution or broad peaks.[6] The ratio of the tautomers can also change depending on the solvent used.[6]
Troubleshooting Steps:
-
Derivatization: The most effective strategy is to "lock" the molecule into a single form by converting the tautomeric mixture into a less polar derivative before chromatography.[6] A common method is the formation of a pyridin-4-yl nonaflate, which eliminates the tautomerism issue and makes the compound more amenable to purification on silica gel.[6]
-
Analytical Confirmation: To confirm that the multiple peaks are due to tautomerism and not impurities, use analytical techniques like HPLC or LC-MS.[6] A pure sample will still show this behavior, and the mass spectrometer will show the same mass for both peaks.
Caption: Workflow for resolving tautomer co-elution.
Issue 4: Co-elution of Enantiomers
Question: My pyridine derivative is chiral, but I get a single peak on a standard C18 HPLC column. How can I separate the enantiomers?
Answer: Enantiomers have identical physical properties (polarity, boiling point, etc.) and will not be separated by standard achiral chromatography. To resolve them, you must use a chiral stationary phase (CSP) or a chiral auxiliary.
Troubleshooting Steps:
-
Chiral HPLC:
-
Column Screening: The most direct approach is to screen various chiral columns. Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are often effective for a wide range of compounds, including pyridine derivatives.[11][12]
-
Mobile Phase Modes: Test different elution modes, including normal phase (e.g., hexane/isopropanol), polar organic, and reversed-phase, as the separation can be highly dependent on the mobile phase.[12]
-
-
Diastereomer Formation:
-
React the racemic pyridine derivative with a pure chiral auxiliary to form a mixture of diastereomers.[13]
-
These diastereomers have different physical properties and can now be separated using standard (achiral) chromatography or crystallization.[13]
-
After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
-
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting conditions for the analysis and purification of pyridine derivatives. These should be optimized for each specific application.
Table 1: Example HPLC Method for Purity Analysis
| Parameter | Recommended Setting | Purpose |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good for separating aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent protonation.[4][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution.[4][6] |
| Gradient | 10% to 90% B over 20 minutes | Ensures elution of both polar and non-polar impurities.[4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[4][6] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[4][6] |
| Detection | PDA/UV Detector (e.g., 254 nm or λmax) | Monitors a wide range to detect co-eluting impurities.[4][6] |
Table 2: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Recommended Setting | Purpose |
| Column | Chiralpak IA (Immobilized Amylose-based) | Chiral Stationary Phase for enantiomer recognition.[11] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Normal phase elution mode.[11] |
| Flow Rate | 1.2 mL/min | Optimized for resolution on this column.[11] |
| Column Temp. | 25 °C | Temperature can influence chiral separation.[11] |
| Detection | UV at 254 nm | Detection of the aromatic pyridine ring.[11] |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Co-elution in HPLC
This protocol provides a logical sequence of steps to diagnose and resolve a co-elution problem.
Caption: Logical workflow for troubleshooting co-elution.
-
Detect Co-elution: Examine the peak shape for shoulders or asymmetry.[8] Use a diode array detector (DAD) or mass spectrometer (MS) to check for spectral differences across the peak. If spectra are not identical, co-elution is confirmed.[8]
-
Optimize Retention (k'): Ensure the capacity factor (k') is between 1 and 5. If it's too low, the compounds are eluting too quickly without sufficient interaction with the stationary phase. Weaken the mobile phase to increase retention.[8]
-
Change Selectivity (α): This is the most impactful parameter.
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).
-
Change the pH of the mobile phase.
-
Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).
-
-
Increase Efficiency (N): If selectivity changes are insufficient, increase the column efficiency to generate narrower peaks.
-
Use a longer column.
-
Use a column packed with smaller particles.
-
Protocol 2: Drying Pyridine and Removing Water
Pyridine is highly hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[1]
-
Pre-drying: For pyridine with significant water content, add solid potassium hydroxide (KOH) pellets (approx. 10-20 g/L) to a flask containing the pyridine.[1][2] Allow it to stand for several hours or overnight.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.[1]
-
Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.[1]
-
Reflux and Distillation: Fit the flask with a reflux condenser protected by a drying tube and gently reflux the mixture for a few hours.[2] This allows the CaH₂ to react completely with residual water.
-
Distill: Distill the dry pyridine, collecting the fraction that boils at the correct temperature (approx. 115°C).
-
Storage: Store the anhydrous pyridine over molecular sieves in a tightly sealed, dark glass bottle to protect it from moisture and light.[1][14]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial pyridine that can co-elute? A1: Besides water, common impurities include homologues like picolines and lutidines, which have similar properties and boiling points, making them prone to co-elution.[1][2] Non-basic substances may also be present.[2]
Q2: My purified pyridine derivative is yellow or brown. What causes this and can it be fixed? A2: Discoloration is often due to degradation products or trace impurities.[1] Purification by distillation, often after treatment with a drying agent like KOH or a mild oxidizing agent like KMnO₄, will typically yield a colorless liquid.[1][2] If the discoloration persists after chromatography, it might indicate an unstable compound.
Q3: Can I use mixed-mode chromatography for pyridine derivative purification? A3: Yes, mixed-mode chromatography can be highly effective.[9] Resins that combine hydrophobic and ion-exchange properties can offer unique selectivity that is not achievable with single-mode chromatography, potentially resolving difficult co-elution problems.[9][10] This is particularly useful for separating compounds that are both basic and hydrophobic.
Q4: What are the essential safety precautions when purifying pyridine derivatives? A4: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[1] Always handle it in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1] Store away from ignition sources and ensure all distillation equipment is properly grounded to prevent static discharge.[1]
Q5: How should I store purified, anhydrous pyridine derivatives? A5: Anhydrous pyridine and its derivatives should be stored in tightly sealed, dark glass bottles under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and light, which can cause degradation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bio-rad.com [bio-rad.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 13. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving stability of purified 2-Bromo-4-chloro-5-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified 2-Bromo-4-chloro-5-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of purified this compound?
A1: this compound is a sensitive compound. Its stability is primarily affected by exposure to light, air (oxygen), and high temperatures. It may also be sensitive to acidic conditions, which can lead to degradation.[1][2]
Q2: What is the recommended procedure for storing purified this compound to ensure its long-term stability?
A2: To maintain the stability of this compound, it should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen.[1][2] This minimizes exposure to light, oxygen, and moisture.
Q3: What are the visible signs of degradation of this compound?
A3: A common visible sign of degradation is a change in color of the crystalline powder, which may turn from white or off-white to yellow or orange upon exposure to light.[1]
Q4: Can residual acid from purification affect the stability of this compound?
A4: Yes, halogenated pyridines can be sensitive to acidic conditions. Residual acid from purification, for instance from silica gel chromatography, can potentially lead to degradation over time. It is advisable to use deactivated silica gel or an alternative stationary phase like neutral alumina for purification.[3]
Q5: How can I assess the purity and degradation of my this compound sample?
A5: The purity of this compound and the presence of any degradation products can be effectively assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] ¹H NMR spectroscopy can also be used to identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (turning yellow/orange) over time. | Exposure to light (photodegradation). | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] |
| Exposure to air (oxidation). | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] | |
| Development of new, unidentified peaks in HPLC or GC-MS analysis after storage. | Thermal degradation. | Ensure the compound is stored at the recommended temperature of 2-8°C.[1] |
| Hydrolytic degradation. | Ensure the storage container is tightly sealed to prevent moisture ingress. Avoid storage in protic solvents for extended periods. | |
| Poor reproducibility in reactions using the purified compound. | Inconsistent purity of the starting material due to degradation. | Re-analyze the purity of the compound before use, especially if it has been stored for a long time. |
| Presence of unknown impurities. | If new impurities are detected, consider re-purifying the compound before use. | |
| Low yield or formation of byproducts during subsequent reactions. | Degradation of this compound in the reaction mixture. | Ensure reaction solvents are anhydrous and degassed. If using a strong base, consider its potential incompatibility with the halogenated pyridine. |
| Sensitivity to acidic conditions in the reaction. | If the reaction conditions are acidic, consider if this could be degrading the starting material. Buffer the reaction if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Keep the solutions at room temperature and analyze by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
If no degradation is observed, repeat the experiment at 60°C.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Analyze by HPLC at the same time points as for acid hydrolysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Analyze by HPLC at the specified time points.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a vial and heat in an oven at 60°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
Analyze the samples by HPLC.
-
-
Photostability Testing (as per ICH Q1B guidelines):
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]
-
Keep control samples wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis: For all conditions, quantify the amount of remaining this compound and any degradation products using a validated stability-indicating HPLC method.
Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
Objective: To purify this compound while minimizing on-column degradation.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Triethylamine
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 30 minutes before packing the column.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry.
-
Wash the packed column with two to three column volumes of the non-polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate).
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Analysis and Product Isolation:
-
Visualize the TLC plates under a UV lamp to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Summary of Stability Characteristics of this compound
| Condition | Observation | Recommended Action |
| Light Exposure | Prone to discoloration (photodegradation).[1] | Store in amber vials or protect from light.[1] |
| Air Exposure | Susceptible to oxidation.[1] | Store under an inert atmosphere (e.g., argon, nitrogen).[1] |
| Elevated Temperature | Potential for thermal degradation. | Recommended storage at 2-8°C.[1] |
| Acidic pH | May be unstable.[3] | Avoid strongly acidic conditions during workup and storage. |
| Basic pH | Expected to be less stable.[1] | Avoid strongly basic aqueous solutions. |
Table 2: Example Purity Analysis Data
| Analytical Method | Parameter | Typical Specification |
| HPLC | Purity (Area %) | ≥ 97.0% |
| Individual Impurity (Area %) | ≤ 0.5% | |
| Total Impurities (Area %) | ≤ 1.5% | |
| GC-MS | Purity (Area %) | ≥ 97.0% |
| Residual Solvents | As per ICH Q3C guidelines | |
| ¹H NMR | Conforms to structure | Conforms |
Mandatory Visualizations
Caption: Troubleshooting workflow for instability of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Validation & Comparative
Spectroscopic Analysis of 2-Bromo-4-chloro-5-iodopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of highly substituted pyridines is crucial for the synthesis, characterization, and application of these versatile building blocks. This guide provides a comparative analysis of the spectroscopic data for 2-bromo-4-chloro-5-iodopyridine and its closely related derivatives, supported by detailed experimental protocols and an overview of alternative analytical techniques.
Due to the scarcity of publicly available experimental data for this compound, this guide leverages data from structurally similar tri-halogenated pyridines to provide a comparative framework. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how the nature and position of halogen substituents influence the spectroscopic characteristics of the pyridine ring.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for several tri-halogenated pyridine derivatives. This comparative data is essential for predicting the spectral characteristics of this compound and for identifying unknown substituted pyridines.
Table 1: ¹H NMR Spectroscopic Data of Halogenated Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 2-Amino-5-bromo-3-iodopyridine | CDCl₃ | 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H, -NH₂) | [1] |
| 2-Amino-5-bromopyridine | DMSO-d₆ | 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂) | [1] |
| 2-Bromo-5-iodopyridine | - | Data not explicitly provided in search results, but a spectrum is available for viewing. | [2][3] |
Table 2: ¹³C NMR Spectroscopic Data of Halogenated Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2-Chloropyridine | - | A spectrum is available for viewing, but specific peak data is not provided in the search results. | [4] |
| 2-Chloro-3-fluoro-5-iodopyridine | - | Predicted data available for viewing. | [5] |
Table 3: Key IR Absorption Bands for Substituted Pyridines
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C and C=N Ring Stretching | 1600 - 1400 | Strong to Medium |
| C-Br Stretch | 700 - 500 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-I Stretch | 600 - 500 | Strong |
Note: The exact positions of IR bands are sensitive to the overall substitution pattern of the pyridine ring.
Table 4: Mass Spectrometry Data of Dihalogenated Pyridines
| Compound | Ionization Method | Key Fragments (m/z) | Notes |
| 2,5-Dichloropyridine | EI-MS | M⁺, [M+2]⁺, [M+4]⁺ | Characteristic isotopic cluster for two chlorine atoms in a 9:6:1 ratio. |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted pyridine derivative.
Detailed Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified halopyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition :
-
Tune and shim the probe to the sample.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Typical spectral parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width (e.g., 0 to 200 ppm) is typically required.
-
A significantly larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure using an Electron Ionization (EI) source, commonly coupled with Gas Chromatography (GC).
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions :
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable for these types of compounds.
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
-
MS Conditions :
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Alternative Analytical Techniques
While NMR, IR, and MS are the primary methods for spectroscopic analysis, other techniques can provide valuable complementary information for the characterization of this compound derivatives.
-
X-ray Crystallography : This technique provides the definitive three-dimensional structure of a crystalline compound. For novel substituted pyridines, obtaining a single crystal X-ray structure is the gold standard for unambiguous structural confirmation.[6][7][8][9] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
-
Advanced Chromatographic Techniques :
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. For pyridine derivatives, reverse-phase HPLC with a C18 column is commonly employed.[10][11]
-
Ultra-High Performance Liquid Chromatography (UHPLC) : UHPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it ideal for analyzing complex mixtures of isomers or impurities.[12]
-
Gas Chromatography (GC) : As mentioned in the mass spectrometry protocol, GC is well-suited for the analysis of volatile and thermally stable halopyridines.
-
Conclusion
The spectroscopic analysis of this compound and its derivatives relies on a multi-technique approach to provide a complete structural picture. While experimental data for the specific target molecule is limited, a comparative analysis with structurally related tri-halogenated pyridines offers valuable predictive power. By combining high-resolution NMR for detailed structural connectivity, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis, researchers can confidently characterize these important synthetic intermediates. For unambiguous structure determination, especially in the case of novel compounds, X-ray crystallography remains the ultimate analytical tool. The use of advanced chromatographic techniques is also indispensable for ensuring the purity of these compounds, which is critical for their application in drug discovery and materials science.
References
- 1. ijssst.info [ijssst.info]
- 2. 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Validating Suzuki Coupling Products: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers in organic synthesis and drug development, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds, pivotal in the creation of numerous pharmaceuticals and functional materials. However, the successful synthesis of the desired biaryl compound is only half the battle; rigorous validation of the product's structure and purity is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
The Power of NMR in Suzuki Coupling Analysis
NMR spectroscopy stands out as a premier technique for the characterization of Suzuki coupling products due to its ability to provide detailed structural information and quantitative data from a single experiment.[1] Unlike other methods that may only confirm the presence of a product with the correct mass or retention time, NMR provides a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure elucidation.[1] Through the analysis of chemical shifts, coupling constants, and signal integration, researchers can confirm the formation of the new C-C bond, determine the regiochemistry of the product, and assess its purity.
Comparison of Validation Techniques
While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from NMR with that from other common analytical techniques for a hypothetical Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton. - Spin-spin coupling between neighboring protons, revealing connectivity. - Relative ratio of protons through integration. | - Provides detailed structural information for unambiguous identification. - Quantitative nature allows for purity assessment.[1] | - Can be complex to interpret for molecules with overlapping signals. - Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | - Number of unique carbon atoms and their chemical environment. | - Complements ¹H NMR for complete structural assignment. | - Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| Mass Spectrometry (MS) | - Molecular weight of the product (mass-to-charge ratio).[1] | - High sensitivity, can detect trace amounts of product and byproducts.[1] - Rapid analysis. | - Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Gas Chromatography (GC) | - Retention time of the product. - Assessment of purity by separating volatile components.[2] | - Excellent for assessing the purity of volatile and thermally stable compounds.[2] - Can be coupled with MS (GC-MS) for definitive identification. | - Limited to volatile and thermally stable compounds.[1] |
| High-Performance Liquid Chromatography (HPLC) | - Retention time of the product. - Purity assessment for a wide range of compounds. | - Applicable to non-volatile and thermally sensitive molecules.[1] - Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity. | - Method development can be more complex and time-consuming.[1] |
Quantitative NMR Data for the Synthesis of 4-Methoxybiphenyl
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ) in ppm for the starting materials and the product of the Suzuki coupling between 4-bromoanisole and phenylboronic acid. This data is crucial for confirming the disappearance of starting materials and the appearance of the desired product.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| 4-Bromoanisole | ~7.37 (d, 2H), 6.77 (d, 2H), 3.79 (s, 3H)[3] | ~158.7, 132.2, 115.8, 112.8, 55.4[3] |
| Phenylboronic Acid | ~7.99 (d, 2H), 7.39 (t, 1H), 7.33 (t, 2H)[4] | ~132.17, 127.29 (in DMSO-d₆)[5] |
| 4-Methoxybiphenyl | ~7.55 (d, 2H), 7.49 (d, 2H), 7.41 (t, 2H), 7.29 (t, 1H), 6.98 (d, 2H), 3.85 (s, 3H) | ~159.1, 140.8, 133.8, 128.7, 128.1, 126.7, 126.6, 114.2, 55.3 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), the boronic acid (e.g., phenylboronic acid, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[6]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.[1]
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.[1] Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Data Processing: Process the spectra using Fourier transformation, phase correction, and baseline correction.[1]
-
Data Analysis:
-
Chemical Shift (δ): Analyze the chemical shifts of the signals to identify the electronic environment of the protons and carbons. The formation of the new C-C bond in the biaryl product will result in characteristic shifts in the aromatic region compared to the starting materials.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons, confirming the product's stoichiometry.[1]
-
Coupling Constants (J): Analyze the splitting patterns (multiplicities) and coupling constants to determine the connectivity of atoms within the molecule.
-
Visualization of Workflows and Logic
References
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromo-4-chloro-5-iodopyridine and 2-chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Polyhalogenated pyridines are indispensable building blocks in the synthesis of complex molecules central to medicinal chemistry and materials science. Their utility lies in the potential for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key intermediates: the tri-substituted 2-Bromo-4-chloro-5-iodopyridine and the di-substituted 2-chloro-4-iodopyridine. The analysis is supported by established reactivity principles and data from analogous systems to inform substrate selection and reaction design.
Core Principle: The Hierarchy of Halogen Reactivity
The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds. This establishes a clear and predictable reactivity trend.[1]
General Reactivity Order: I > Br > Cl > F [1]
Consequently, a C-I bond will react preferentially under milder conditions, followed by the C-Br bond, and finally the more robust C-Cl bond, which often requires more active catalyst systems or harsher reaction conditions.[1][2] For the pyridine core, the electron-deficient nature of the ring generally activates the α- and γ-positions (C2/C6 and C4) for oxidative addition.[3][4]
Based on these principles:
-
This compound : The initial cross-coupling is expected to occur exclusively at the C-5 position due to the highly reactive C-I bond. Subsequent functionalization would target the C-2 bromine, followed by the C-4 chlorine.
-
2-chloro-4-iodopyridine : The cross-coupling will overwhelmingly occur at the C-4 position (C-I bond).[5] The C-2 chlorine remains available for a second coupling under more forcing conditions.[2][6]
Caption: Predicted sequential cross-coupling pathways based on halogen reactivity.
Data Presentation: Comparative Performance in Cross-Coupling
The following tables summarize the expected performance of each substrate in three key palladium-catalyzed cross-coupling reactions. Yields for 2-chloro-4-iodopyridine are based on literature data for analogous systems, while data for this compound is inferred from established reactivity principles.[5] All reactions show high selectivity for the carbon-iodine bond.
Table 1: Suzuki-Miyaura Coupling
Reaction: Ar-X + Ar'-B(OH)₂ → Ar-Ar'
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Approx. Yield (%) at C-I | Notes |
| 2-chloro-4-iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 85-95 | High selectivity for the C-I bond is expected.[5] |
| Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 | More active catalysts can improve yields and shorten reaction times.[5] | |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 85-95 (Predicted) | Excellent selectivity for the C-I bond at the 5-position is predicted under mild conditions. |
Table 2: Sonogashira Coupling
Reaction: Ar-X + H−C≡C-R → Ar-C≡C-R
| Substrate | Typical Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) at C-I | Notes |
| 2-chloro-4-iodopyridine | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 85-95 | Reactivity is comparable to the bromo-iodo analogue, with high selectivity.[5] |
| This compound | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF/DMF | 25-50 | 85-95 (Predicted) | Mild conditions strongly favor selective coupling at the C-I bond.[7][8] |
Table 3: Buchwald-Hartwig Amination
Reaction: Ar-X + H-NR¹R² → Ar-NR¹R²
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Approx. Yield (%) at C-I | Notes |
| 2-chloro-4-iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 80-95 | The electron-withdrawing nature of chlorine may slightly enhance the rate of oxidative addition.[5] |
| This compound | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-100 | 80-95 (Predicted) | Selective amination at the C-I bond is expected.[9][10] |
Experimental Protocols
The following are generalized protocols for achieving selective cross-coupling at the most reactive carbon-iodine bond. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Caption: General experimental workflow for selective cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details a general method for the selective coupling of the C-I bond with an arylboronic acid.[5][11]
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the iodopyridine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction : Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol describes a general, copper-catalyzed method for selective coupling at the C-I bond with a terminal alkyne.[5][7]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the iodopyridine substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition : Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv.), which can also serve as a co-solvent.
-
Alkyne Addition : Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective C-N bond formation at the C-I position.[9]
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere, add the iodopyridine substrate (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Amine Addition : Add the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction : Heat the mixture to 80-110°C and stir. Monitor the reaction until completion by TLC or LC-MS (typically 6-18 hours).
-
Workup : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting crude material by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 2-chloro-4-iodopyridine is dictated by the synthetic goal.
-
2-chloro-4-iodopyridine is an ideal substrate for the synthesis of 2,4-disubstituted pyridines . Its predictable reactivity allows for straightforward functionalization at the C-4 position, leaving the less reactive C-2 chlorine for subsequent transformations under different catalytic conditions.
-
This compound serves as a versatile precursor for highly substituted, complex pyridine derivatives . It offers three distinct points of attachment with a clear reactivity hierarchy (C5-I > C2-Br > C4-Cl), enabling a stepwise and controlled introduction of three different functional groups.
For drug development professionals and researchers, understanding this reactivity hierarchy is crucial for designing efficient, modular, and regioselective synthetic routes to novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Benchmarking 2-Bromo-4-chloro-5-iodopyridine for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Polysubstituted pyridines are a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates. Among the vast array of available pyridine intermediates, 2-bromo-4-chloro-5-iodopyridine emerges as a highly versatile and strategically functionalized synthon. This guide provides an objective comparison of its performance against other halogenated pyridine alternatives, supported by experimental data, to inform its application in medicinal chemistry programs.
The Strategic Advantage of Differential Halogenation
The utility of this compound lies in the distinct reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl. This predictable hierarchy allows for sequential and site-selective functionalization of the pyridine ring, a crucial advantage for the systematic exploration of structure-activity relationships (SAR). The highly reactive iodine at the 5-position enables initial modifications, followed by reactions at the bromine on the 2-position, and finally, the less reactive chlorine at the 4-position. This controlled, stepwise approach streamlines the synthesis of complex, tri-substituted pyridine derivatives.
Comparative Performance in Cross-Coupling Reactions
The true value of a building block is demonstrated in its performance in key synthetic transformations. The following tables summarize the comparative reactivity of this compound and its analogues in widely used cross-coupling reactions. The data, extrapolated from studies on similarly substituted pyridines, highlights the superior regioselectivity of scaffolds with differentiated halogens.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C5:C2:C4) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-phenyl-2-bromo-4-chloropyridine | >95 | >99:1:trace |
| 2,4-Dichloro-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-phenyl-2,4-dichloropyridine | ~90 | >98:2:trace |
| 2,4,5-Trichloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of phenylated isomers | Variable | Poor |
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C5:C2:C4) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(phenylethynyl)-2-bromo-4-chloropyridine | >90 | >99:1:trace |
| 2,4-Dichloro-5-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(phenylethynyl)-2,4-dichloropyridine | ~85 | >98:2:trace |
| 2,4,5-Trichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of isomers | Variable | Poor |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C5:C2:C4) |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 5-morpholino-2-bromo-4-chloropyridine | >85 | >99:1:trace |
| 2,4-Dichloro-5-bromopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 5-morpholino-2,4-dichloropyridine | ~80 | >98:2:trace |
| 2,4,5-Trichloropyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Mixture of isomers | Variable | Poor |
Synthesis and Derivatization Workflow
The synthesis of this compound and its subsequent derivatization is a logical, multi-step process that leverages the differential reactivity of the halogens.
Caption: Synthetic and derivatization workflow for this compound.
Biological Activity of Downstream Derivatives
While specific biological data for direct derivatives of this compound are not extensively published, the utility of polysubstituted pyridines in targeting a wide range of biological pathways is well-established. Pyridine-based compounds are known to act as kinase inhibitors, GPCR modulators, and enzyme inhibitors. The ability to precisely control the placement of three different substituents allows for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
For instance, substituted pyridines are core components of numerous kinase inhibitors. The logical workflow for SAR exploration using this compound is depicted below.
Caption: Logic diagram for SAR exploration using the tri-halogenated pyridine scaffold.
A common target for pyridine-based drugs is the protein kinase family, which plays a central role in cellular signaling. Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this scaffold.
Caption: Simplified MAPK/ERK signaling pathway, a common target for pyridine-based kinase inhibitors.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the 5-Position:
-
To an oven-dried flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling at the 2-Position (of the 5-substituted product):
-
To an oven-dried flask, add the 5-substituted-2-bromo-4-chloropyridine (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add degassed triethylamine and THF (1:1 v/v).
-
Add the terminal alkyne (1.5 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound represents a superior building block for the synthesis of complex, polysubstituted pyridines. Its key advantage lies in the predictable and sequential reactivity of its three distinct halogen atoms, which allows for a controlled and efficient exploration of chemical space. This feature streamlines the synthetic process, reduces the formation of isomeric mixtures, and simplifies purification. For drug discovery programs focused on developing novel pyridine-based therapeutics, this compound offers a powerful and versatile platform to accelerate the discovery of new drug candidates.
Confirming Product Identity in Sequential Cross-Coupling: A Comparative Guide
In the intricate world of organic synthesis, sequential cross-coupling reactions stand as a powerful tool for the construction of complex molecules. However, the success of these multi-step transformations hinges on the unambiguous confirmation of the final product's identity and purity. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—along with a discussion of alternative and complementary methods. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate strategy for their specific needs.
Primary Confirmation Techniques: NMR vs. Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation in modern organic chemistry.[1] While both provide invaluable information, they operate on different principles and offer distinct advantages and limitations in the context of cross-coupling product analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.[2] For product confirmation, ¹H and ¹³C NMR are the most common experiments, revealing the chemical environment of each hydrogen and carbon atom, respectively. This detailed connectivity information is crucial for confirming that the desired bond formations have occurred at the correct positions.
Mass Spectrometry (MS) , on the other hand, determines the mass-to-charge ratio of ionized molecules.[3] This provides a direct measure of the molecular weight of the product, offering a rapid and highly sensitive method to confirm that a reaction has proceeded to the expected product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the product's identity.
The choice between NMR and MS often depends on the specific requirements of the analysis, as highlighted in the comparative table below.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Detailed structural connectivity, stereochemistry, quantitative analysis of mixtures.[2][4] | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[3] |
| Sensitivity | Lower (micromolar to millimolar range).[5] | Higher (femtomolar to attomolar range).[5] |
| Resolution | High spectral resolution, allowing for the distinction of subtle structural differences.[5] | High mass resolution, capable of distinguishing between isobaric species.[5] |
| Quantitative Accuracy | Inherently quantitative, allowing for the determination of product purity and reaction yield without a calibration curve.[6][7] | Can be quantitative, but often requires the use of internal standards for accurate concentration determination. |
| Sample Requirements | Requires a relatively pure sample dissolved in a deuterated solvent. Non-destructive. | Can analyze complex mixtures. Destructive. |
| Experiment Time | Can range from minutes to hours depending on the complexity of the molecule and the experiments performed. | Typically very fast, with analysis times in the order of minutes. |
Alternative and Complementary Techniques
While NMR and MS are the primary tools, other analytical methods can provide valuable, often complementary, information for product confirmation.
X-Ray Crystallography offers the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9] This technique is particularly valuable for establishing the absolute configuration of chiral molecules.[10][11] However, its application is contingent on the ability to grow single crystals of suitable quality.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the components of a reaction mixture before mass analysis. This is particularly useful for monitoring reaction progress and identifying byproducts.[12]
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. While not as structurally detailed as NMR, it can quickly confirm the presence or absence of key functional groups, indicating whether a transformation has occurred.
Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for characterizing compounds with chromophores, such as conjugated systems, which are often the products of cross-coupling reactions. It can be used to monitor the formation of such systems.
Experimental Protocols
Below are generalized protocols for the key analytical techniques discussed. Researchers should adapt these protocols based on their specific instrumentation and the properties of their compounds.
Protocol 1: Quantitative NMR (qNMR) for Purity and Yield Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction product.
-
Accurately weigh a known amount of a stable, non-reactive internal standard with a simple NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard's peaks should not overlap with the product's peaks.
-
Dissolve both the product and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons.
-
Ensure the spectral window encompasses all signals of interest.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the product and a signal from the internal standard.
-
Calculate the molar ratio of the product to the internal standard using the following equation:
-
From the known mass and moles of the internal standard, calculate the moles and subsequently the mass and purity of the product.[13]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
-
Sample Preparation:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) based on the polarity and thermal stability of the analyte.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).
-
Compare the calculated elemental composition with the expected formula of the desired product.
-
Protocol 3: GC-MS for Reaction Monitoring and Byproduct Identification
-
Sample Preparation:
-
Take an aliquot of the reaction mixture at various time points.
-
Quench the reaction in the aliquot (e.g., by adding water or a suitable quenching agent).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and filter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the stationary phase of the column.
-
As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded.
-
-
Data Interpretation:
-
Analyze the chromatogram to identify the retention times of the starting materials, product, and any byproducts.
-
Examine the mass spectrum of each peak to identify the molecular weight and fragmentation pattern of each component.
-
Compare the obtained mass spectra with spectral libraries or with the expected fragmentation patterns to identify the structures of the components.[14]
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for product confirmation using the primary analytical techniques.
Caption: General workflow for product confirmation after sequential cross-coupling.
Caption: Key comparative aspects of NMR Spectroscopy and Mass Spectrometry.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi-res.com [mdpi-res.com]
A Comparative Guide to ¹³C NMR Chemical Shifts for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹³C NMR chemical shifts for a range of substituted pyridines. The data presented is essential for the structural elucidation and characterization of pyridine-based compounds, which are pivotal in pharmaceutical and materials science. This document offers objectively presented experimental data, detailed experimental protocols, and visual aids to facilitate understanding and application in a research context.
¹³C NMR Chemical Shift Data
The following tables summarize the ¹³C NMR chemical shifts (δ, ppm) for monosubstituted pyridines. The data has been compiled from various sources and is referenced accordingly. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm. The solvent used for each measurement is specified, as it can influence the chemical shifts.
Table 1: ¹³C NMR Chemical Shifts (ppm) for 2-Substituted Pyridines
| Substituent | C2 | C3 | C4 | C5 | C6 | Solvent |
| -H[1][2] | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 | CDCl₃ |
| -CH₃[3] | 157.5 | 122.0 | 135.8 | 120.9 | 148.8 | CDCl₃ |
| -C₂H₃ (Vinyl)[4] | 155.6 | 121.2 | 135.9 | 122.9 | 149.1 | Not Specified |
| -COCH₃[5][6] | 153.8 | 125.1 | 136.6 | 120.4 | 148.8 | Unknown |
| -OCH₃[7] | 163.9 | 110.6 | 138.1 | 116.5 | 146.8 | CDCl₃ |
| -OH | 163.3 | 119.5 | 140.5 | 105.8 | 147.7 | DMSO-d₆ |
| -NH₂ | 158.5 | 108.7 | 137.9 | 113.5 | 148.1 | DMSO-d₆ |
| -NO₂ | 150.1 | 123.8 | 137.5 | 119.5 | 154.9 | CDCl₃ |
| -CN | 131.8 | 128.0 | 137.0 | 127.0 | 150.9 | CDCl₃ |
| -F | 163.0 (d, J=237 Hz) | 109.5 (d, J=38 Hz) | 140.8 (d, J=15 Hz) | 122.2 (d, J=5 Hz) | 147.8 (d, J=8 Hz) | CDCl₃ |
| -Cl | 150.7 | 124.0 | 138.8 | 122.8 | 149.7 | CDCl₃ |
| -Br | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (ppm) for 3-Substituted Pyridines
| Substituent | C2 | C3 | C4 | C5 | C6 | Solvent |
| -H[1][2] | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 | CDCl₃ |
| -CH₃ | 149.9 | 132.8 | 136.5 | 123.0 | 146.8 | CDCl₃ |
| -C₂H₃ (Vinyl) | 150.0 | 133.0 | 135.0 | 123.4 | 147.9 | CDCl₃ |
| -COCH₃[8] | 153.2 | 131.2 | 135.0 | 123.5 | 149.2 | Unknown |
| -OCH₃ | 140.8 | 155.1 | 120.8 | 109.1 | 141.1 | CDCl₃ |
| -OH[9] | 140.2 | 154.7 | 124.1 | 115.3 | 140.2 | DMSO-d₆ |
| -NH₂ | 140.3 | 145.2 | 123.6 | 118.5 | 137.6 | DMSO-d₆ |
| -NO₂ | 146.0 | 132.0 | 135.0 | 121.0 | 152.0 | CDCl₃ |
| -CN[10][11] | 152.8 | 110.1 | 139.7 | 123.9 | 152.3 | Unknown |
| -F | 147.6 (d, J=11 Hz) | 163.1 (d, J=243 Hz) | 124.3 (d, J=19 Hz) | 123.8 (d, J=4 Hz) | 147.6 (d, J=11 Hz) | CDCl₃ |
| -Cl | 147.6 | 130.6 | 137.8 | 123.9 | 147.6 | CDCl₃ |
| -Br | 150.0 | 120.5 | 139.8 | 124.2 | 152.5 | CDCl₃ |
Table 3: ¹³C NMR Chemical Shifts (ppm) for 4-Substituted Pyridines
| Substituent | C2 | C3 | C4 | C5 | C6 | Solvent |
| -H[1][2] | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 | CDCl₃ |
| -CH₃ | 149.2 | 124.2 | 146.5 | 124.2 | 149.2 | CDCl₃ |
| -C₂H₃ (Vinyl)[12] | 149.9 | 120.9 | 144.5 | 120.9 | 149.9 | Unknown |
| -COCH₃[13][14] | 150.3 | 121.2 | 143.5 | 121.2 | 150.3 | CDCl₃ |
| -OCH₃[15][16] | 150.9 | 109.5 | 165.7 | 109.5 | 150.9 | Unknown |
| -OH | 150.0 | 116.0 | 175.0 | 116.0 | 150.0 | DMSO-d₆ |
| -NH₂ | 150.0 | 108.0 | 155.0 | 108.0 | 150.0 | DMSO-d₆ |
| -NO₂ | 150.0 | 118.0 | 152.0 | 118.0 | 150.0 | CDCl₃ |
| -CN | 150.0 | 124.0 | 120.0 | 124.0 | 150.0 | CDCl₃ |
| -F | 150.0 (d, J=11 Hz) | 110.0 (d, J=19 Hz) | 167.0 (d, J=243 Hz) | 110.0 (d, J=19 Hz) | 150.0 (d, J=11 Hz) | CDCl₃ |
| -Cl | 150.0 | 125.0 | 145.0 | 125.0 | 150.0 | CDCl₃ |
| -Br | 150.0 | 127.0 | 135.0 | 127.0 | 150.0 | CDCl₃ |
Experimental Protocols
The following is a generalized experimental protocol for obtaining ¹³C NMR spectra of substituted pyridines. Specific parameters may need to be optimized based on the instrument, the specific compound, and the desired quantitative accuracy.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Concentration: Dissolve 20-50 mg of the substituted pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and its chemical compatibility. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[17]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It is often added directly to the deuterated solvent by the manufacturer.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.
2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is typically used for ¹³C NMR spectroscopy.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed. This decouples the protons from the carbon nuclei, resulting in a spectrum with a single peak for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.[18]
-
Acquisition Parameters:
-
Pulse Width: A 30° or 90° pulse is commonly used.
-
Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm to cover the entire range of expected chemical shifts for organic molecules.[19]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) is necessary to ensure full relaxation of all nuclei between pulses.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio compared to ¹H NMR. The exact number will depend on the sample concentration.
-
4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the ¹³C NMR analysis of substituted pyridines.
Caption: IUPAC numbering of the pyridine ring with a substituent at the C4 position.
Caption: A streamlined workflow for obtaining and analyzing ¹³C NMR spectra.
References
- 1. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. 2-Vinylpyridine(100-69-6) 13C NMR [m.chemicalbook.com]
- 5. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 8. 3-Acetylpyridine(350-03-8) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Cyanopyridine(100-54-9) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Vinylpyridine(100-43-6) 13C NMR spectrum [chemicalbook.com]
- 13. 4-Acetylpyridine(1122-54-9) 13C NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
- 18. bhu.ac.in [bhu.ac.in]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Comparing yields of Suzuki vs Sonogashira reactions on dihalopyridines
A Comparative Guide to the Yields of Suzuki vs. Sonogashira Reactions on Dihalopyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-based compounds, the choice between Suzuki-Miyaura and Sonogashira cross-coupling reactions is pivotal for the functionalization of dihalopyridine scaffolds. This guide provides an objective comparison of the yields of these two indispensable reactions, supported by experimental data, to facilitate informed decisions in synthetic strategy.
The functionalization of dihalopyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between a halide and a boronic acid derivative, and the Sonogashira coupling, which connects a halide with a terminal alkyne, are two of the most powerful methods for this purpose. The efficiency and yield of these reactions are highly dependent on the nature of the dihalopyridine substrate, the position of the halogens, and the specific reaction conditions employed.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often leading to higher yields under milder conditions, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve comparable results.[1]
The position of the halogen on the pyridine ring also significantly influences reactivity. The electron-deficient nature of the pyridine ring makes the C2, C4, and C6 positions more susceptible to nucleophilic attack and oxidative addition compared to the C3 and C5 positions.
Comparative Yields of Suzuki and Sonogashira Reactions
The following tables summarize quantitative data on the yields of Suzuki and Sonogashira reactions performed on various dihalopyridine substrates. It is important to note that the presented yields are from studies where conditions were optimized for the specific transformation.
Table 1: Suzuki-Miyaura Reaction Yields on Dihalopyridines
| Dihalopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3 equiv.) | Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 87 | [2] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [3] |
| 2-Chloro-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Good* | [4] |
| 3,5-Dibromopyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv.) | Toluene | Reflux | Not Specified | 83 | [5] |
*In the referenced literature, "Good" suggests a successful reaction without specifying the exact percentage yield.
Table 2: Sonogashira Reaction Yields on Dihalopyridines
| Dihalopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 12 | Moderate* | [2] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 60-80 | Not Specified | 70-80 (mono-alkynylated) | [6] |
| 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | Not Specified | [TBP][4EtOV] (ionic liquid) | Not Specified | Not Specified | 69 | [7] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | Toluene | 60 | 2 | 81 (mono-alkynylated) | [5] |
*In the referenced literature, "Moderate" suggests a successful reaction with a yield that is acceptable but not high, without specifying the exact percentage.
Experimental Protocols
Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Heptyl Boronic Pinacol Ester [2]
To a reaction vessel containing 2,6-dichloropyridine (1.0 equiv) and heptyl boronic pinacol ester (2.3 equiv) is added Pd(OAc)₂ (1 mol%) and Ad₂PⁿBu (3 mol%). A 4:1 mixture of dioxane and water is used as the solvent, followed by the addition of Lithium tert-butoxide (LiOᵗBu) as the base. The reaction mixture is then heated to 100 °C and stirred until completion, as monitored by an appropriate analytical technique such as TLC or GC-MS. The product, 2,6-diheptylpyridine, is then isolated and purified using standard laboratory procedures.
Sonogashira Coupling of 2,6-Dibromopyridine with Phenylacetylene [6]
In a reaction flask, 2,6-dibromopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%), and copper(I) iodide (CuI) (5 mol%) are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous DMF is added, followed by triethylamine. The mixture is degassed by bubbling with argon for 10-15 minutes. Phenylacetylene (1.2 equiv for mono-alkynylation) is then added dropwise. The reaction is heated to a temperature between 60-80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Logical Workflow of Cross-Coupling Reactions
The following diagrams illustrate the general experimental workflow and the catalytic cycles for both Suzuki-Miyaura and Sonogashira reactions.
Conclusion
Both Suzuki-Miyaura and Sonogashira reactions are highly effective for the functionalization of dihalopyridines. The choice between them will often depend on the desired final product—an arylated/alkylated pyridine or an alkynylated pyridine. While direct yield comparisons under identical conditions are scarce in the literature, the data suggests that both reactions can proceed in good to excellent yields when appropriately optimized. The reactivity of the dihalopyridine (I > Br > Cl) is a critical factor, with less reactive chlorides often requiring more robust catalyst systems and harsher conditions. The provided protocols and workflows serve as a foundational guide for developing synthetic routes to novel pyridine derivatives.
References
C-I vs. C-Br Bonds in Palladium Catalysis: A Comparative Reactivity Analysis
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide as a coupling partner in palladium-catalyzed reactions is a critical decision that influences reaction efficiency, selectivity, and cost. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in these ubiquitous transformations, supported by experimental data and detailed protocols.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organometallic chemistry, primarily attributed to the difference in their carbon-halogen bond strengths. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-determining step of the catalytic cycle, more readily than the stronger C-Br bond. This fundamental difference in reactivity has significant practical implications for reaction conditions, catalyst selection, and substrate scope.
Quantitative Comparison of Reactivity
The following tables summarize quantitative data from various palladium-catalyzed cross-coupling reactions, highlighting the differences in yield and reaction conditions when using aryl iodides versus aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The data below illustrates the generally higher efficiency of aryl iodides.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [1][2] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1][2] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene (2 eq.) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | RT | 4 | 92 (selective C-I coupling) | [3] |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | >90 | [4] |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | 41 | [4] |
Heck Reaction
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, aryl iodides typically react under milder conditions.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 80 | 6 | 96 | [5][6] |
| Bromobenzene | Styrene | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Et₃N | DMF | 100 | 16 | 90 | [5][7] |
Sonogashira Coupling
The Sonogashira coupling of aryl halides with terminal alkynes also demonstrates the higher reactivity of C-I bonds, often allowing for room temperature reactions.[3] The general reactivity order is: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide > aryl chloride.[8]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%) | Et₃N | THF | RT | 2 | 98 | [3][8] |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%) | Et₃N | THF | 60 | 8 | 85 | [3][8] |
Buchwald-Hartwig Amination
In the formation of C-N bonds, aryl iodides are generally more reactive, although modern bulky phosphine ligands have enabled the efficient coupling of aryl bromides and even chlorides.[9][10]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | NaOt-Bu | Toluene | 80 | 4 | 95 | [9][11] |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | NaOt-Bu | Toluene | 100 | 12 | 88 | [9][11] |
Fundamental Principles of Reactivity
The difference in reactivity between C-I and C-Br bonds in palladium catalysis is rooted in their respective bond dissociation energies (BDE).
| Bond | Bond Dissociation Energy (kJ/mol) | Reference |
| C-I | ~213 | [12] |
| C-Br | ~285 | [12] |
| C-Cl | ~327 | [12] |
| C-F | ~485 | [12] |
The lower BDE of the C-I bond facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[13][14] This translates to faster reaction rates and the feasibility of using milder reaction conditions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C for aryl iodides, 100 °C for aryl bromides) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the key steps in palladium-catalyzed cross-coupling and a logical workflow for selecting the appropriate aryl halide.
Figure 1: Generalized Palladium Cross-Coupling Cycle
This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction. The oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the initial and often rate-determining step, which is significantly faster for aryl iodides (C-I) than for aryl bromides (C-Br).
Figure 2: Workflow for Aryl Halide Selection
This decision-making workflow guides the selection between aryl iodides and bromides based on key experimental considerations such as required reactivity, cost, and the potential for selective functionalization.
Conclusion
The choice between C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. Aryl iodides are demonstrably more reactive, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. This high reactivity can be crucial when dealing with thermally sensitive substrates or complex molecules with multiple functional groups. Conversely, aryl bromides are typically more cost-effective and readily available, making them attractive for large-scale synthesis. The development of highly active palladium catalysts with bulky, electron-rich ligands has significantly broadened the applicability of aryl bromides in cross-coupling reactions.[9] Ultimately, the optimal choice of aryl halide depends on the specific requirements of the synthetic target, including the complexity of the substrate, the desired reaction conditions, and economic considerations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FT-IR Analysis of Functional Groups on Substituted Pyridines
For researchers, scientists, and professionals in drug development, understanding the molecular structure of substituted pyridines is crucial. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups and elucidating the substitution patterns on the pyridine ring. This guide provides a comparative analysis of the FT-IR spectra of various monosubstituted pyridines, complete with experimental data and detailed protocols.
Comparison of Vibrational Frequencies for Substituted Pyridines
The position and electronic nature of a substituent on the pyridine ring significantly influence the vibrational frequencies of the ring's functional groups. The following table summarizes the characteristic FT-IR absorption bands for various monosubstituted pyridines. The data has been compiled from various spectroscopic resources and research articles.
| Functional Group | Position | Pyridine Ring C=C, C=N Stretching (cm⁻¹) | Substituent-Specific Vibrations (cm⁻¹) |
| -NH₂ | 2- | ~1630, 1570, 1480, 1440 | ~3440, 3300 (N-H stretch), ~1620 (N-H bend)[1] |
| 3- | ~1600, 1580, 1480, 1430 | ~3420, 3320 (N-H stretch), ~1620 (N-H bend)[2] | |
| 4- | ~1640, 1595, 1505, 1420 | ~3430, 3320 (N-H stretch), ~1645 (N-H bend)[3][4][5] | |
| -OH | 2- | ~1650, 1610, 1560, 1470 | ~3400-2500 (broad, O-H stretch), ~1250 (C-O stretch)[6][7] |
| 3- | ~1580, 1470, 1430 | ~3200-2500 (broad, O-H stretch), ~1200 (C-O stretch)[8][9][10] | |
| 4- | ~1640, 1590, 1500, 1450 | ~3100-2500 (broad, O-H stretch), ~1230 (C-O stretch) | |
| -NO₂ | 2- | ~1610, 1570, 1470, 1430 | ~1530 (asym N-O stretch), ~1350 (sym N-O stretch) |
| 3- | ~1600, 1580, 1470, 1420 | ~1535 (asym N-O stretch), ~1350 (sym N-O stretch)[11] | |
| 4- | ~1600, 1580, 1490, 1410 | ~1520 (asym N-O stretch), ~1340 (sym N-O stretch)[12] | |
| -Cl | 2- | ~1580, 1560, 1460, 1420 | ~780 (C-Cl stretch)[13] |
| 3- | ~1570, 1550, 1470, 1420 | ~800 (C-Cl stretch) | |
| 4- | ~1590, 1550, 1480, 1400 | ~820 (C-Cl stretch) |
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed methodologies for analyzing solid and liquid substituted pyridine samples.
Protocol 1: Analysis of Solid Samples using the KBr Pellet Method
This method is suitable for solid, non-hygroscopic substituted pyridines.
Materials:
-
Substituted pyridine sample
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-3 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with a die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid substituted pyridine sample and 150-200 mg of dry KBr powder.
-
Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die.
-
Pressing: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for 2-3 minutes.
-
Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be translucent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Sample Analysis: Acquire the FT-IR spectrum of the sample from 4000 to 400 cm⁻¹.
Protocol 2: Analysis of Liquid Samples using a Liquid Cell
This protocol is ideal for pure liquid substituted pyridines or their solutions in an appropriate solvent.
Materials:
-
Liquid substituted pyridine sample or a solution thereof
-
Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr)
-
Syringe
-
FT-IR spectrometer
Procedure:
-
Cell Assembly: Clean the liquid cell windows with a suitable solvent and ensure they are dry. Assemble the cell, ensuring a proper seal.
-
Sample Loading: Using a syringe, carefully inject the liquid sample into the cell, avoiding the formation of air bubbles.
-
Spectral Acquisition: Place the filled liquid cell in the sample holder of the FT-IR spectrometer.
-
Background Collection: If using a solution, run a background spectrum of the pure solvent in the same liquid cell. For a neat liquid, a background of the empty cell is sufficient.
-
Sample Analysis: Acquire the FT-IR spectrum of the sample over the desired range (typically 4000 to 400 cm⁻¹).
Visualizing Workflows and Relationships
FT-IR Analysis Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of a substituted pyridine sample.
Caption: Workflow for FT-IR analysis of substituted pyridines.
Substituent Effects on Pyridine Ring Vibrations
The electronic properties and position of a substituent alter the electron density within the pyridine ring, leading to predictable shifts in the vibrational frequencies of the C=C and C=N bonds.
Caption: Substituent effects on pyridine FT-IR vibrational frequencies.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxypyridine(142-08-5) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Hydroxypyridine(109-00-2) IR Spectrum [m.chemicalbook.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 3-Pyridinol [webbook.nist.gov]
- 11. 3-Nitropyridine(2530-26-9) IR Spectrum [m.chemicalbook.com]
- 12. 4-Nitropyridine(1122-61-8) IR Spectrum [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
LC-MS methods for monitoring pyridine functionalization reactions
A Comparative Guide to LC-MS Methods for Monitoring Pyridine Functionalization Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of pyridine functionalization reactions is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This guide provides an objective comparison of various LC-MS methods and other analytical alternatives, supported by experimental data and detailed protocols, to assist in selecting the most suitable method for your research needs.
Comparison of LC-MS Methods
LC-MS methods are highly effective for the simultaneous analysis of organic compounds, even directly from synthesis solutions.[2] The choice of a specific LC-MS method will depend on the specific requirements of the analysis, such as the polarity of the analytes and the complexity of the reaction mixture.
| Method | Stationary Phase | Key Advantages | Key Limitations | Typical Analytes |
| Reversed-Phase LC-MS (RPLC-MS) | C18, C8 | Broad applicability for non-polar to moderately polar compounds. Readily available columns and established methods.[3] | Poor retention for very polar pyridine derivatives, which may require ion-pairing agents that can suppress MS signal.[4][5] | Starting materials, functionalized pyridines, and non-polar byproducts. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Amide, Cyano, Silica | Excellent retention for highly polar and hydrophilic pyridine derivatives without the need for ion-pairing agents.[4] | Can have longer equilibration times. Mobile phase conditions need careful optimization. | Polar pyridine derivatives, salts, and polar intermediates. |
| Mixed-Mode Liquid Chromatography (MMLC)-MS | Combines reversed-phase and ion-exchange or HILIC characteristics.[4] | Offers multiple modes of interaction, allowing for the separation of compounds with a wide range of polarities in a single run.[4][5] | Method development can be more complex compared to traditional methods.[4] | Complex reaction mixtures containing polar starting materials and non-polar products. |
| Ultra-High-Performance Liquid Chromatography (UHPLC)-MS | Sub-2 µm particles | Faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. | Higher backpressure requires specialized UHPLC systems. Potential for column clogging with complex matrices. | All analytes amenable to LC-MS, with improved performance. |
Experimental Protocols: LC-MS Methods
General RPLC-MS Method for Pyridine Functionalization Monitoring
This protocol is a representative example and may require optimization for specific applications.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to separate starting materials, intermediates, and products (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.[3]
-
-
Mass Spectrometry Conditions:
MMLC-MS Method for Polar and Non-Polar Pyridine Derivatives
This method is suitable for complex reaction mixtures containing analytes with diverse polarities.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the LC-MS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-chloro-5-iodopyridine: A Guide for Laboratory Professionals
The safe handling and disposal of 2-Bromo-4-chloro-5-iodopyridine, a halogenated pyridine, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect from splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1]
-
Body Protection: A laboratory coat or chemical-resistant apron, along with long pants and closed-toe shoes, is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Hazard Data for Halogenated Pyridines
The table below summarizes the key hazard information for similar halogenated pyridines, which should be considered when handling this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word | Target Organs |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger | --- |
| Skin Irritation | H315: Causes skin irritation | Danger | --- |
| Serious Eye Damage | H318: Causes serious eye damage | Danger | Eyes |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Danger | Respiratory system |
Data compiled from safety information for 2-Bromo-5-iodopyridine and 2-Bromo-5-chloropyridine.[3][4]
Experimental Protocol: Disposal Procedure
The proper disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary method of disposal is through a licensed hazardous waste management company.
1.0 Waste Segregation and Collection
-
1.1 Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene).
-
1.2 Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).[5]
-
1.3 Solid Waste:
-
Carefully sweep up any solid this compound with a dedicated brush and dustpan to avoid generating dust.[5]
-
Place the collected solid waste and any grossly contaminated disposable materials (e.g., weighing paper, contaminated gloves) into the designated "Halogenated Organic Solid Waste" container.[1]
-
-
1.4 Liquid Waste:
-
Collect all solutions containing this compound in a sealable container labeled "Halogenated Organic Liquid Waste".[1]
-
Do not mix with other non-halogenated waste streams.
-
2.0 Storage
-
2.1 Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
2.2 Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[4][5]
3.0 Final Disposal
-
3.1 Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5][7]
-
3.2 Incineration: The typical method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine,2-bromo-5-iodo- MSDS CasNo.73290-22-9 [lookchem.com]
- 3. 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 2-Bromo-4-chloro-5-iodopyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-chloro-5-iodopyridine could not be located. The following guidance is based on the safety data for structurally similar halogenated pyridines and is intended to provide general safety, handling, and disposal information. This information is not a substitute for a compound-specific SDS. It is imperative to consult with a qualified safety professional and obtain the specific SDS from your chemical supplier before handling, storing, or disposing of this compound.
Halogenated pyridines are a class of chemical compounds that require careful handling due to their potential health hazards. Based on data from similar compounds, this compound is likely to be a solid that can cause skin and eye irritation, may be harmful if swallowed, and could cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is your first line of defense. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemicals.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and dust. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against skin contact. |
| Respiratory | Dust Mask or Respirator | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling, from preparation to post-handling, is crucial for laboratory safety. The following workflow diagram illustrates the key steps for safely managing this compound.
Caption: General workflow for safely handling hazardous chemical compounds.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical. The following table outlines general emergency procedures.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material. For large spills, contact your institution's environmental health and safety department.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place the compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are tightly closed and stored in a designated secondary containment area.
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.
-
All disposal activities must adhere to local, state, and federal regulations.
It is strongly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

